Sisapronil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVKJPWXSLDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856225-89-3, 856225-90-6, 856225-91-7 | |
| Record name | Sisapronil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISAPRONIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sisapronil on GABA-Gated Chloride Channels
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS) of both insects and mammals.[1][2] Its primary receptors, GABA-gated chloride channels (GABA-Cls or GABAA receptors), are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission.[1][3] When GABA binds to these receptors, it triggers the opening of an integrated chloride ion channel, leading to an influx of Cl- ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[3][4]
This critical role in neuronal inhibition makes the GABA receptor a prime target for insecticides.[5][6] Sisapronil, a member of the phenylpyrazole class of insecticides, leverages this vulnerability. While specific literature on this compound is limited, its mechanism is homologous to that of Fipronil, the first and most extensively studied phenylpyrazole insecticide.[7][8] This guide details the mechanism of action of phenylpyrazole insecticides like this compound, using Fipronil as the primary exemplar, to provide a comprehensive understanding for researchers, scientists, and drug development professionals. These compounds act as potent non-competitive antagonists of the GABA-gated chloride channel, leading to CNS hyperexcitation, paralysis, and death in target insects.[5][8][9]
Core Mechanism: Non-Competitive Antagonism
Phenylpyrazoles do not compete with GABA for its binding site. Instead, they are non-competitive antagonists or negative allosteric modulators that bind to a distinct site within the ion channel pore.[9][10] This binding event stabilizes a non-conducting or closed state of the channel, physically obstructing the flow of chloride ions even when GABA is bound to the receptor.[5]
The key consequences of this action are:
-
Reduced Neuronal Inhibition : By blocking the chloride channel, this compound prevents the hyperpolarizing effect of GABA.
-
CNS Hyperexcitation : The loss of synaptic inhibition leads to uncontrolled neuronal firing.[5]
-
Toxicity : The resulting overstimulation of the central nervous system leads to the characteristic symptoms of poisoning, including convulsions, paralysis, and ultimately, death.[5]
Studies on Fipronil have shown that it decreases both the channel open time and the frequency of channel openings, further confirming its role as a channel blocker.[7]
Signaling Pathway Disruption
The following diagram illustrates the normal function of the GABA-gated chloride channel and its disruption by a phenylpyrazole insecticide like this compound.
Caption: GABA signaling pathway and its disruption by this compound.
Molecular Interactions and Subunit Specificity
The affinity and efficacy of phenylpyrazoles are highly dependent on the subunit composition of the GABAA receptor.[9][10] These receptors are pentameric, typically composed of a combination of α, β, γ, and δ subunits.
-
The β3 Subunit : The β3 subunit is considered a crucial component of the phenylpyrazole binding site.[10] Competitive binding assays have demonstrated that Fipronil targets β3 homopentamers with very high affinity.[10]
-
Subunit Composition Drives Sensitivity : The presence of different "complementary" subunits (like γ2S or δ) alongside the core α and β subunits significantly modulates the insecticide's effect.[9][10] For example, synaptic-type receptors (e.g., α6β3γ2S) are almost completely blocked by Fipronil, whereas extrasynaptic (α6β3δ) and binary (α6β3) receptors show only partial inhibition.[9][10] This suggests the γ or δ subunit plays a key role in the interaction and the resulting level of inhibition.[9][10]
-
Selective Toxicity : The differences in subunit composition and binding affinities between insect and vertebrate GABA receptors are believed to account for the selective toxicity of phenylpyrazoles.[8] Fipronil generally binds with higher affinity to insect GABA receptors than to vertebrate ones.[8] Furthermore, insects possess glutamate-gated chloride channels (GluCls), which are also highly sensitive to Fipronil and are absent in mammals, providing an additional target that enhances selectivity.[11]
The binding site itself is thought to involve three key subsites within the receptor:
-
A hydrophobic site that interacts with the tert-butyl group (or equivalent) of the insecticide.[12]
-
A hydrogen bonding site for the pyrazole N-2.[12]
-
A pi bonding site that interacts with the phenyl moiety.[12]
Quantitative Data on Fipronil-Receptor Interactions
The following tables summarize key quantitative data from studies on Fipronil, which is structurally and functionally analogous to this compound.
Table 1: Inhibitory Concentrations (IC50) of Fipronil on Various GABAA Receptor Subtypes
| Receptor Subunit Composition | Host System | IC50 (nM) | Maximal Inhibition (%) | Reference |
| α6β3γ2S (Synaptic) | Xenopus Oocytes | 17 | ~100% | (Ratra and Casida, 2001, cited in[10]) |
| α6β3δ (Extrasynaptic) | Xenopus Oocytes | N/A | Partial | [9][10] |
| α6β3 (Binary) | Xenopus Oocytes | 3.1 | 46.8% | (Ratra and Casida, 2001, cited in[10]) |
| β3 (Homopentamer) | Xenopus Oocytes | 2.4 | N/A (Acts as modulator) | (Ratra and Casida, 2001, cited in[10]) |
| Rat Dorsal Root Ganglion | Cultured Neurons | 1,660 (closed channel) | N/A | [11] |
Table 2: Effects of Fipronil on Single-Channel Kinetics (Rat Dorsal Root Ganglion Neurons)
| Parameter | Control (10 µM GABA) | With 10 µM Fipronil | Change | Reference |
| Mean Open Time | 11.4 ms | 7.8 ms | Decreased | [7] |
| Mean Closed Time | 29.7 ms | 52.8 ms | Prolonged | [7] |
| Channel Opening Frequency | N/A | N/A | Reduced | [7] |
Experimental Protocols
The characterization of this compound's mechanism relies on established electrophysiological and biochemical techniques.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is used to study the function of specific ion channel subtypes expressed in a controlled environment.[9][10]
Methodology:
-
Oocyte Preparation : Oocytes are surgically harvested from Xenopus laevis frogs.
-
cRNA Injection : Oocytes are injected with complementary RNA (cRNA) encoding the specific GABAA receptor subunits of interest (e.g., α6, β3, γ2S, δ). This allows for the expression of desired receptor combinations on the oocyte membrane.[9][10]
-
Incubation : Oocytes are incubated for several days to allow for protein expression and insertion into the cell membrane.
-
Electrophysiological Recording : An oocyte is placed in a recording chamber and continuously perfused with a standard solution. Two microelectrodes are inserted into the oocyte—one to measure membrane potential and one to inject current to "clamp" the voltage at a set level (e.g., -60 mV).[10][11]
-
Drug Application : GABA is applied to elicit an inward chloride current. Subsequently, GABA is co-applied with varying concentrations of the test compound (this compound/Fipronil) to measure the inhibitory effect and determine parameters like IC50.[10]
The workflow for this protocol is visualized below.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Patch-Clamp on Cultured Neurons
This high-resolution technique allows for the measurement of currents through single or multiple ion channels in a small "patch" of cell membrane.[7]
Methodology:
-
Cell Preparation : Primary neurons (e.g., from rat dorsal root ganglia) are cultured.[7]
-
Electrode Positioning : A glass micropipette with a very fine tip is pressed against the membrane of a single neuron.
-
Seal Formation : Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane, electrically isolating the patch of membrane under the pipette tip.
-
Recording : In the whole-cell configuration, the membrane patch is ruptured, allowing electrical access to the entire cell. In the single-channel (outside-out) configuration, a small patch of membrane is excised.
-
Data Acquisition : The current flowing through the ion channels in response to GABA and the application of this compound/Fipronil is recorded. This allows for the detailed analysis of changes in channel open/closed times and frequencies.[7]
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to its receptor target.
Methodology:
-
Membrane Preparation : Brain tissue or cells expressing the target receptor are homogenized to prepare a membrane fraction.[13]
-
Incubation : The membrane preparation is incubated with a radiolabeled ligand (a "hot" compound known to bind to the site of interest, such as [35S]TBPS) and varying concentrations of the unlabeled test compound (the "cold" competitor, e.g., this compound).[13][14]
-
Separation : The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification : The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis : The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. This value can be used to calculate the binding affinity (Ki).
References
- 1. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA-activated chloride channels in secretory nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 10. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Actions of insecticides on the insect GABA receptor complex (Journal Article) | OSTI.GOV [osti.gov]
Physicochemical Properties of Sisapronil: A Technical Guide for Formulation Development
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of Sisapronil, a phenylpyrazole ectoparasiticide. The data and methodologies presented are intended to support researchers and formulation scientists in the development of stable and effective veterinary drug products.
Chemical Identity and Core Properties
This compound is a white to off-white solid belonging to the phenylpyrazole class of antiparasitics.[1] It is identified by the IUPAC name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile and the CAS Number 856225-89-3.[2] Its high molecular weight and complex structure contribute significantly to its physicochemical behavior.
Quantitative Physicochemical Data
The successful formulation of a drug substance is fundamentally dependent on its intrinsic physicochemical characteristics. The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₆Cl₂F₈N₄ | [1][2] |
| Molecular Weight | 465.1 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 185-186°C (for Form A and Form B) | [1] |
| Partition Coefficient | Log P: 5.1 | [1] |
| Aqueous Solubility | 0.002 g/L | [1] |
| Solubility in Organic Solvents & Oils | Ethanol: 130 g/LBenzyl Benzoate: 150 g/LLong-chain triglyceride oils: 20 g/LMedium-chain triglyceride oils: 100 g/LShort-chain triglyceride oils: 400 g/L | [1] |
Implications for Formulation
The physicochemical profile of this compound strongly guides the strategy for its formulation, particularly for its intended use as a long-acting subcutaneous injectable.[1]
-
Solubility and Lipophilicity: this compound's extremely low aqueous solubility (0.002 g/L) and high partition coefficient (Log P = 5.1) classify it as a highly lipophilic compound.[1] This profile makes it unsuitable for simple aqueous formulations but an excellent candidate for lipid-based or non-aqueous delivery systems. The high solubility in short- and medium-chain triglyceride oils (400 g/L and 100 g/L, respectively) and organic solvents like benzyl benzoate (150 g/L) provides a clear path for developing oil-based depot injections, which can facilitate sustained release of the drug over an extended period.[1]
-
Solid-State Properties: The high melting point of 185-186°C suggests a stable crystal lattice.[1] The mention of "Form A and Form B" indicates the potential for polymorphism, a critical factor in formulation development.[1] Different polymorphic forms can exhibit variations in solubility, dissolution rate, and stability, necessitating thorough solid-state characterization during drug product development to ensure consistent performance.
Mechanism of Action: GABA-gated Chloride Channel Blockade
This compound exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels, with a high affinity for those gated by the neurotransmitter gamma-aminobutyric acid (GABA) in invertebrates.[1] This binding blocks the influx of chloride ions through the cell membrane, which disrupts the inhibitory signaling of the central nervous system.[1] The resulting uncontrolled neuronal stimulation leads to hyperexcitability, paralysis, and ultimately the death of the parasite.[1]
Experimental Protocols: Quantification in Tissues
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and residue studies. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for its determination in bovine tissues.[1]
Methodology: LC-MS/MS Analysis of this compound in Bovine Tissue
-
Sample Preparation & Extraction:
-
Weigh 1 gram of homogenized tissue into a centrifuge tube.
-
Add a solution of 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water (CH₃CN:H₂O).[1]
-
Agitate thoroughly to ensure complete extraction.
-
Centrifuge the sample to pellet solid debris.
-
Carefully transfer the resulting supernatant into an HPLC vial for analysis. No further purification is performed.[1]
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC).
-
Column: C18 stationary phase (5 µm, 2 x 50 mm) equipped with a C18 guard column.[1]
-
Mobile Phase A: 0.027% formic acid in 2 mM ammonium acetate.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Elution: The proportion of Mobile Phase B is increased from 55% to 95% between 0.6 and 2.4 minutes to elute the analyte.[1]
-
-
Detection:
-
System: Tandem Mass Spectrometer (MS/MS).
-
Internal Standard: A stable isotope-labeled version of this compound is used for accurate quantification.[1]
-
Quantification: The concentration is determined by comparing the analyte's response to that of the internal standard against a standard curve.
-
References
An In-depth Technical Guide to the Synthesis and Impurity Profiling of Sisapronil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and impurity profile of Sisapronil, a phenylpyrazole ectoparasiticide. The information presented herein is intended to support research, development, and quality control activities related to this compound.
Introduction to this compound
This compound is a broad-spectrum insecticide belonging to the phenylpyrazole class of compounds. Its mode of action involves the blockage of GABA-gated chloride channels in insects, leading to central nervous system toxicity and eventual death of the parasite. While specific manufacturing details for this compound are proprietary, a plausible synthetic route can be postulated based on the well-established chemistry of its close structural analog, Fipronil, and other related phenylpyrazole insecticides. Understanding the synthesis pathway is crucial for identifying potential process-related impurities.
Proposed Synthesis Pathway of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from readily available precursors. The core phenylpyrazole ring system is typically formed through the condensation of a hydrazine derivative with a β-keto nitrile. Subsequent functional group interconversions lead to the final this compound molecule.
A proposed synthetic pathway is outlined below:
Caption: Proposed Synthesis Pathway for this compound.
Experimental Protocols:
Step 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (B)
-
Methodology: 2,6-dichloro-4-(trifluoromethyl)aniline (A) is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example with stannous chloride or sodium sulfite, to yield the corresponding phenylhydrazine derivative (B).
Step 2: Synthesis of the Phenylpyrazole Core (D)
-
Methodology: The phenylhydrazine (B) is condensed with a β-keto nitrile, such as ethyl 2-cyano-3-oxobutanoate (C), in a suitable solvent like ethanol or acetic acid, often with heating, to form the pyrazole ring. Subsequent thiolation at the 4-position can be achieved using a variety of reagents, such as thiourea followed by hydrolysis, to yield the key intermediate (D).
Step 3: Introduction of the Perfluoroethyl Group (E)
-
Methodology: The thiol intermediate (D) is reacted with a perfluoroethylating agent, such as perfluoroethyl iodide, in the presence of a base (e.g., sodium hydride or potassium carbonate) in an inert solvent like dimethylformamide (DMF) or acetonitrile.
Step 4: Oxidation to the Sulfoxide (F)
-
Methodology: The perfluoroethyl sulfide (E) is selectively oxidized to the corresponding sulfoxide (F) using a controlled oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane or acetic acid. Careful control of stoichiometry and temperature is necessary to avoid over-oxidation to the sulfone.
Step 5: N-Trifluoroacetylation to Yield this compound (G)
-
Methodology: The final step involves the acylation of the 5-amino group of the pyrazole ring. This is typically achieved by reacting the intermediate (F) with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent.
Impurity Profiling of this compound
Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Impurities in this compound can arise from starting materials, intermediates, by-products of the synthesis, and degradation of the active pharmaceutical ingredient (API). Based on the proposed synthesis and the known impurity profile of Fipronil, the following potential impurities can be anticipated.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Potential Source |
| Unreacted Starting Materials | Incomplete reaction in any of the synthesis steps. |
| Intermediates | Carry-over from previous synthetic steps. |
| This compound Sulfide | Incomplete oxidation of the sulfide intermediate (E). |
| This compound Sulfone | Over-oxidation of the sulfide intermediate (E) or the this compound product. |
| Desulfinyl-Sisapronil | A potential by-product from the synthesis or a degradation product. |
| Isomeric Impurities | Potential formation of regioisomers during the pyrazole ring formation. |
Table 2: Potential Degradation Products of this compound
| Degradation Product | Formation Condition |
| This compound Sulfone | Oxidative conditions. |
| This compound Sulfide | Reductive conditions. |
| Desulfinyl-Sisapronil | Photolytic degradation.[1] |
| Hydrolysis Products | Acidic or basic hydrolysis of the amide or other functional groups. |
Forced Degradation Studies:
To identify potential degradation products and to develop stability-indicating analytical methods, forced degradation studies are essential.
Caption: Workflow for Forced Degradation Studies of this compound.
Experimental Protocol for Forced Degradation:
-
Methodology: Solutions of this compound are prepared in suitable solvents and subjected to various stress conditions as outlined in the workflow diagram. Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method.
-
Acidic/Basic Hydrolysis: this compound solution is treated with 0.1 M HCl or 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: this compound solution is treated with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Solid this compound and its solution are exposed to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Solid this compound and its solution are exposed to UV and visible light as per ICH Q1B guidelines.
-
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for the quantitative analysis of this compound and its impurities. For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.
Table 3: Typical HPLC Method Parameters for this compound Impurity Profiling
| Parameter | Typical Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable diluent (e.g., acetonitrile/water mixture) to prepare the test solution.
-
Standard Preparation: Reference standards of this compound and known impurities are prepared in the same diluent.
-
Chromatographic Run: The samples and standards are injected into the HPLC system, and the chromatograms are recorded.
-
Quantification: The amount of each impurity is calculated by comparing its peak area to the peak area of the this compound standard (using a relative response factor if necessary) or by using an external standard of the impurity itself.
Conclusion
This technical guide provides a comprehensive framework for understanding the synthesis and impurity profile of this compound. The proposed synthesis pathway, based on established phenylpyrazole chemistry, serves as a valuable tool for identifying potential process-related impurities. The information on forced degradation and analytical methodologies provides a solid foundation for developing robust quality control strategies for this compound. For definitive impurity profiling, it is essential to obtain and characterize reference standards for all potential impurities and to validate the analytical methods according to regulatory guidelines.
References
Preliminary Toxicity Screening of Sisapronil in Non-Target Organisms: A Technical Guide
Introduction
Sisapronil is a phenylpyrazole insecticide, a class of broad-spectrum insecticides that act as GABA receptor antagonists.[1] While developed for targeted pest control, the potential for non-target organism exposure and subsequent toxicity is a critical aspect of its environmental risk assessment. This technical guide provides a preliminary overview of the potential toxicity of this compound to various non-target organisms, drawing upon available data for the closely related and well-studied phenylpyrazole insecticide, fipronil, as a surrogate. The information presented herein is intended for researchers, scientists, and drug development professionals involved in the environmental safety evaluation of veterinary pharmaceuticals and pesticides.
Mechanism of Action
This compound, like other phenylpyrazole insecticides, primarily targets the central nervous system of insects. It non-competitively blocks the gamma-aminobutyric acid (GABA)-gated chloride channels in neurons. This blockage prevents the influx of chloride ions, leading to hyperexcitability of the nervous system and eventual death of the insect.[1] While this mechanism is highly effective against target pests, it can also affect non-target invertebrates and other organisms that possess similar neural pathways.
Caption: Mechanism of action of this compound on the GABA receptor.
Toxicity to Non-Target Organisms
The following sections summarize the known or anticipated toxicity of this compound to various non-target organisms, primarily based on data from fipronil studies.
Aquatic Invertebrates
Aquatic invertebrates are particularly susceptible to phenylpyrazole insecticides.
Table 1: Acute Toxicity of Fipronil to Aquatic Invertebrates
| Species | Endpoint (48-hour) | Value (µg/L) | Reference |
| Simocephalus elizabethae (Daphniidae) | LC50 | 11.13 - 19.12 | [2] |
| Polypedilum nubiferum (Chironomidae) | LC50 | 0.89 - 2.18 | [2] |
| Daphnia similis | EC50 | 66.68 | [3] |
| Daphnia magna | LC50 (24h) | 43,740 | [4] |
| Daphnia magna | LC50 (48h) | 5,010 | [4] |
Experimental Protocol: Acute Immobilization Test for Daphnia sp. (OECD 202)
This protocol is a standardized method to determine the acute toxicity of substances to daphnids.
-
Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old at the start of the test.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium (e.g., reconstituted hard water). A control group with no test substance is also included.
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Photoperiod: 16 hours light, 8 hours dark.
-
Vessels: Glass beakers of sufficient volume.
-
Replicates: At least 4 replicates per concentration and control.
-
Number of animals: 5 daphnids per replicate.
-
-
Procedure:
-
Daphnids are introduced into the test vessels containing the different concentrations of the test substance.
-
The daphnids are not fed during the test.
-
Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) are made at 24 and 48 hours.
-
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated using appropriate statistical methods (e.g., probit analysis).
Caption: Experimental workflow for the Daphnia sp. acute immobilization test.
Aquatic Plants (Algae)
Herbicidal and insecticidal compounds can have adverse effects on primary producers in aquatic ecosystems.
Table 2: Toxicity of Fipronil to Algae
| Species | Endpoint (72-hour) | Value (mg/L) | Reference |
| Scenedesmus quaclricauda | EC50 | 3.27 - 7.24 | [5] |
| Chlorella vulgaris | EC50 | 3.27 - 7.24 | [5] |
Experimental Protocol: Algal Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of freshwater microalgae.
-
Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata or Scenedesmus subspicatus.
-
Test Substance Preparation: A geometric series of concentrations of the test substance is prepared in a nutrient-rich algal growth medium. A control with no test substance is included.
-
Test Conditions:
-
Temperature: 21-24 °C.
-
Lighting: Continuous, uniform illumination.
-
Vessels: Flasks or other suitable transparent vessels.
-
Replicates: At least 3 replicates per concentration and control.
-
-
Procedure:
-
A low-density inoculum of exponentially growing algae is added to the test vessels.
-
The flasks are incubated for 72 hours with shaking to ensure uniform exposure.
-
Algal growth is measured at least every 24 hours using a suitable method (e.g., cell counts with a hemocytometer, fluorometry, or spectrophotometry).
-
-
Data Analysis: The concentration that inhibits algal growth by 50% (EC50) is determined by comparing the growth in the test concentrations to the control.
Caption: Experimental workflow for the algal growth inhibition test.
Birds
The toxicity of phenylpyrazoles to birds can vary. Sub-lethal effects are a significant concern.
Table 3: Acute Oral Toxicity of Fipronil to Avian Species
| Species | Endpoint | Value (mg/kg BW) | Reference |
| Avian Species (unspecified) | LD50 | 11.3 | [6] |
Experimental Protocol: Avian Acute Oral Toxicity Test (OECD 223)
This protocol determines the acute oral toxicity of a substance to birds.
-
Test Species: A common test species is the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).
-
Test Substance Administration: The test substance is administered as a single oral dose, typically via gavage. A control group receives the vehicle only.
-
Dosage: A range of dose levels is used to determine the lethal dose for 50% of the test population (LD50).
-
Test Conditions:
-
Housing: Birds are housed individually or in small groups in cages with controlled temperature and lighting.
-
Diet: A standard avian diet is provided.
-
-
Procedure:
-
Birds are acclimatized to the test conditions before dosing.
-
Following administration of the test substance, birds are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Soil Organisms
The impact of pesticides on soil-dwelling organisms is crucial for maintaining soil health.
Table 4: Chronic Toxicity of a Phenylpyrazole-like Substance (Substance B) to Soil Organisms
| Species | Endpoint | Value (mg a.s./kg dws) | Reference |
| Eisenia fetida (Earthworm) | NOEC (reproduction) | 102 | [7] |
| Folsomia candida (Springtail) | NOEC | 72 | [7] |
a.s. = active substance; dws = dry weight soil; NOEC = No Observed Effect Concentration
Experimental Protocol: Earthworm Reproduction Test (OECD 222)
This test evaluates the effects of prolonged exposure to a substance on the reproductive output of earthworms.
-
Test Species: Eisenia fetida or Eisenia andrei.
-
Test Substance Application: The test substance is incorporated into an artificial soil substrate.
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Lighting: Controlled light/dark cycle.
-
Soil: A defined artificial soil mixture is used.
-
Replicates: At least 4 replicates per concentration and control.
-
-
Procedure:
-
Adult earthworms with a clitellum are introduced into the test vessels containing the treated soil.
-
The worms are fed weekly.
-
The test duration is typically 56 days.
-
At the end of the test, the adult worms are removed, and the soil is incubated for another 28 days to allow cocoons to hatch.
-
The number of offspring produced is counted.
-
-
Data Analysis: The No Observed Effect Concentration (NOEC) and the concentration that causes a 50% reduction in reproduction (EC50) are determined.
Conclusion
Based on the data available for fipronil, it is anticipated that this compound may pose a significant risk to non-target organisms, particularly aquatic invertebrates. The high toxicity to these organisms underscores the importance of conducting a comprehensive environmental risk assessment for this compound. The standardized protocols outlined in this guide provide a framework for generating the necessary ecotoxicological data to evaluate the potential environmental impact of this new veterinary pharmaceutical. Further research is warranted to determine the specific toxicity of this compound to a range of non-target species and to understand its environmental fate and behavior.
References
- 1. fao.org [fao.org]
- 2. The acute toxicity of fipronil to two non-target invertebrates associated with mosquito breeding sites in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of fipronil and 2,4-D pesticides in Daphnia similis: a multiple endpoint approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute, chronic and sublethal effects of the herbicide propanil on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective toxicity, degradation and transformation of the chiral insecticide fipronil in two algae culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fipronil in sub-lethal doses leads to immuno-toxicological effects in broiler birds | PLOS One [journals.plos.org]
- 7. bayer.com [bayer.com]
Technical Guide: Identification of Potential Sisapronil Metabolites in Bovine Liver Microsomes
Audience: Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Sisapronil, a member of the phenylpyrazole class of antiparasitics, is utilized as a long-acting ectoparasiticide for cattle.[1] Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for residue accumulation in edible tissues. While in vivo studies in cattle have identified the parent compound as the primary residue in most tissues, a significant, yet unidentified, metabolite has been observed in the liver, accounting for 19-45% of the total radioactive residue (TRR).[1] This guide provides a comprehensive overview of the known in vivo metabolism of this compound and presents a detailed technical protocol for the in vitro identification of its potential metabolites using bovine liver microsomes. This approach serves as a roadmap for researchers to elucidate the structure of the unknown liver metabolite and to further characterize the metabolic pathways of this compound.
2.0 Known In Vivo Metabolism of this compound in Cattle
Studies involving [14C]-labeled this compound administered to cattle have provided foundational data on its distribution and metabolism. The parent compound, this compound, is the major residue found in fat, kidney, and muscle tissue.[1] However, the liver presents a more complex metabolic profile.
2.1 Data Presentation: this compound Residue Distribution
The following table summarizes the distribution of this compound and its metabolites in various bovine tissues based on in vivo studies.
| Tissue | Primary Residue | % of Total Radioactive Residue (TRR) | Key Findings |
| Liver | Parent this compound & Unidentified Metabolite | Parent: 55-81%Metabolite: 19-45% | A significant, unidentified metabolite is present and its proportion increases over withdrawal time.[1] |
| Fat | Parent this compound | 94 - 99.6% | Metabolism is minimal in adipose tissue.[1] |
| Kidney | Parent this compound | 86 - 99.6% | Parent compound is the predominant residue.[1] |
| Muscle | Parent this compound | 90.2 - 100% | Very limited metabolism occurs in muscle.[1] |
| Urine | Oxidized & Glucuronidated Metabolites | 15 - 62% | Two significant co-eluting metabolites were characterized as having undergone both oxidation and conjugation with glucuronic acid.[1] |
3.0 Proposed In Vitro Investigation Using Bovine Liver Microsomes
To identify the unknown liver metabolite, an in vitro approach using bovine liver microsomes is the logical next step. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I oxidative metabolism.[2][3]
3.1 Rationale for In Vitro Approach
The relationship between the in vivo findings and the proposed in vitro study is aimed at targeted identification. The in vivo data points to the liver as the primary site of metabolism, and the proposed in vitro model using liver microsomes directly investigates this process in a controlled environment.
Caption: Logical relationship between in vivo findings and the proposed in vitro study.
3.2 Experimental Protocols
The following protocols are based on established best practices for in vitro drug metabolism studies.[2][4]
3.2.1 Preparation of Bovine Liver Microsomes
Bovine liver microsomes can be prepared from fresh liver tissue obtained from healthy, untreated animals. The process involves homogenization of the liver tissue followed by differential centrifugation to isolate the microsomal fraction.[3] Commercially available, pre-qualified pooled bovine liver microsomes are also a reliable alternative.
3.2.2 In Vitro Incubation
The core of the experiment is the incubation of this compound with the liver microsomes in the presence of necessary cofactors.
Table 2: Incubation Reaction Components
| Component | Stock Concentration | Final Concentration | Purpose |
| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM | Maintain physiological pH |
| Bovine Liver Microsomes | 20 mg/mL | 0.5 - 1.0 mg/mL | Enzyme source[4] |
| This compound (in DMSO or Acetonitrile) | 10 mM | 1 - 10 µM | Substrate |
| NADPH (Cofactor) | 100 mM | 1 mM | Initiates Phase I reactions[3] |
| Magnesium Chloride (MgCl₂) | 100 mM | 3 mM | Cofactor for enzymatic activity |
| Ultrapure Water | - | q.s. to final volume | Solvent |
Incubation Procedure:
-
Pre-warm a solution of buffer, MgCl₂, and microsomal protein at 37°C for 5-10 minutes.
-
Add this compound to the mixture and briefly pre-incubate.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate at 37°C with gentle shaking for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.
-
Include control incubations: one without NADPH to check for non-CYP mediated metabolism, and one without this compound to serve as a blank matrix.
-
Centrifuge the terminated reactions to pellet the precipitated protein.
-
Collect the supernatant for analysis.
3.3 Analytical Methods for Metabolite Identification
The supernatant from the incubation is analyzed to detect and identify the metabolites formed. A combination of chromatographic and spectrometric techniques is required for comprehensive structural elucidation.[1][5]
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the primary tool for detecting and obtaining initial structural information about the metabolites.[5] By comparing the mass spectra of the parent compound with the new peaks appearing in the chromatogram, potential metabolic modifications (e.g., oxidation, hydrolysis, conjugation) can be inferred.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can determine the elemental composition of the metabolites, further aiding in their identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a metabolite can be produced in sufficient quantities and isolated, NMR is the definitive technique for elucidating its complete chemical structure.[1][5]
4.0 Potential Metabolic Pathways and Visualization
This compound, as a phenylpyrazole, is expected to undergo common xenobiotic biotransformation reactions. The metabolism is generally divided into two phases.[5]
-
Phase I Metabolism: Involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For phenylpyrazoles like Fipronil, oxidation of the sulfide moiety to sulfoxide and then to a sulfone is a common pathway, often mediated by CYP enzymes.[6][7] This is a highly probable pathway for this compound.
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.[8] The detection of glucuronidated metabolites in bovine urine supports the occurrence of this pathway.[1]
4.1 General Xenobiotic Metabolism Pathway
Caption: Generalized pathway for xenobiotic metabolism (Phase I and Phase II).
4.2 Proposed Experimental Workflow
The entire process from microsomal preparation to final data analysis can be visualized as a systematic workflow.
Caption: Experimental workflow for this compound metabolite identification.
The presence of a significant, unidentified metabolite in the liver of cattle treated with this compound highlights a critical knowledge gap in its metabolic profile. The experimental framework detailed in this guide provides a robust and systematic approach for researchers to identify this metabolite using bovine liver microsomes. By employing established in vitro techniques and advanced analytical methods, it will be possible to elucidate the structure of the unknown metabolite, understand the primary metabolic pathways, and contribute essential data for the comprehensive safety assessment of this compound in food-producing animals.
References
- 1. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 6. Enantioselective metabolism of phenylpyrazole insecticides by rat liver microsomal CYP3A1, CYP2E1 and CYP2D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Quantification of Sisapronil in Bovine Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of sisapronil in bovine plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and residue monitoring of this compound in bovine samples.
Introduction
This compound is a phenylpyrazole insecticide that has been investigated for veterinary applications. To support pharmacokinetic and residue studies, a reliable and robust analytical method for the quantification of this compound in biological matrices such as bovine plasma is essential. This document provides a detailed protocol for an LC-MS/MS method validated for the determination of this compound in plasma.
Experimental
2.1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, analytical grade
-
Bovine plasma (blank)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2.3. Standard and Sample Preparation
Stock Solution Preparation: A primary stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile.
Working Standard Solutions: Working standard solutions are prepared by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
Plasma Sample Preparation: A simple protein precipitation method is employed for the extraction of this compound from bovine plasma.
2.4. LC-MS/MS Method Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2 x 50 mm, 5 µm with a C18 guard column (2 x 4 mm) |
| Mobile Phase A | 0.027% Formic acid in 2 mM ammonium acetate (v/v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Gradient Program | |
| 0.0 min | 45% A |
| 0.6 - 2.4 min | 5% A |
| 2.5 - 6.5 min | 45% A |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for instrument |
| Desolvation Gas Flow | Optimized for instrument |
| Cone Gas Flow | Optimized for instrument |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound (Precursor) | To be determined by direct infusion of the analytical standard |
| This compound (Product) | To be determined by direct infusion of the analytical standard |
| Collision Energy | To be optimized for the specific precursor-product ion transition |
| Cone Voltage | To be optimized for the specific precursor-product ion transition |
Method Validation Data
While specific validation data for this compound in bovine plasma is not detailed in the provided search results, a validated range for this compound in plasma from a study in dogs was reported as 0.500 to 500 ng/mL[1]. This range can serve as a starting point for the validation of the method in bovine plasma. Key validation parameters that should be assessed include:
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte |
| Stability | Assessed under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Detailed Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare working standard solutions at concentrations of, for example, 10, 20, 50, 100, 200, 500, and 1000 ng/mL.
-
Spike blank bovine plasma with the working standard solutions to create calibration standards with a final concentration range appropriate for the intended study (e.g., 0.5 to 500 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner using a separate stock solution.
Protocol 2: Bovine Plasma Sample Extraction
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of acetonitrile (protein precipitating agent).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the extracted samples, calibration standards, and QC samples.
-
Acquire data in MRM mode.
-
Process the data using the instrument's software to generate a calibration curve and determine the concentration of this compound in the unknown samples.
Experimental Workflow and Signaling Pathway Diagrams
References
Application Note and Protocol for the Extraction of Sisapronil from Adipose Tissue
Introduction
Sisapronil is a phenylpyrazole ectoparasiticide used in cattle. Due to its lipophilic nature, it tends to accumulate in adipose tissue. This document provides a detailed protocol for the extraction and quantification of this compound from bovine adipose tissue using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The parent this compound compound is the marker residue for monitoring in edible tissues.[1] This method is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.
Quantitative Method Performance
The following table summarizes the performance characteristics of the analytical method for the determination of this compound in bovine fat.[1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Intra-day Mean Accuracy (% Recovery) | 97.0 - 110% |
| Inter-day Mean Accuracy (% Recovery) | 103 - 105% |
| Intra-day Precision (% Coefficient of Variation) | 1.1 - 14.9% |
| Inter-day Precision (% Coefficient of Variation) | 3.4 - 9.3% |
Experimental Protocol
This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry method.[1]
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (CH3CN), HPLC grade
-
Water (H2O), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Formic acid
-
Ammonium acetate
-
Bovine adipose tissue (control and samples)
-
Homogenizer
-
Centrifuge
-
HPLC vials
2. Preparation of Extraction Solvent
Prepare a solution of 1% trifluoroacetic acid in a 9:1 (v/v) mixture of acetonitrile and water.
3. Sample Preparation and Homogenization
-
Weigh 1 g of adipose tissue into a suitable centrifuge tube.
-
Due to the nature of adipose tissue, homogenization can be challenging.[1] Ensure the sample is thoroughly minced or processed to facilitate efficient extraction.
4. Extraction Procedure
-
Add 7 mL of the extraction solvent (1% trifluoroacetic acid in 9:1 CH3CN:H2O) to the 1 g tissue sample.
-
Agitate the sample vigorously.
-
Centrifuge the sample to separate the supernatant from the tissue pellet.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the tissue pellet with another 7 mL of the extraction solvent.
-
Combine the supernatants from both extractions.
-
Transfer an aliquot of the combined supernatant into an HPLC vial for analysis. No further purification steps are required.[1]
5. HPLC-MS/MS Analysis
-
Analytical Column: A suitable C18 column for reverse-phase chromatography.
-
Mobile Phase A: 0.027% formic acid in 2 mM ammonium acetate (v/v).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Injection Volume: As appropriate for the instrument.
-
Mass Spectrometry: A tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for the detection and quantification of this compound.
Visualizations
References
Application Note: High-Throughput Screening Assay for Sisapronil Efficacy on Tick Cell Lines
Introduction
Ticks are significant vectors of diseases affecting both human and animal health, causing substantial economic losses in the livestock industry[1][2]. The control of tick populations relies heavily on the use of chemical acaricides. However, the emergence of acaricide resistance poses a significant threat to the efficacy of current control strategies, necessitating the discovery of novel active compounds[1][2][3]. Sisapronil is a phenylpyrazole ectoparasiticide that acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in invertebrates[1][4][5]. This action blocks the inhibitory signals in the central nervous system, leading to hyperexcitation and death of the parasite[4][6]. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to evaluate the efficacy of this compound and other candidate compounds on tick cell lines, facilitating the rapid identification of potential new acaricides.
Assay Principle
The assay quantifies the cytotoxic effect of this compound on a selected tick cell line, such as ISE6, derived from Ixodes scapularis embryos[7]. The principle is based on the correlation between the inhibition of the GABA-gated chloride channel by this compound and a subsequent decrease in cell viability. Tick cells are cultured in 96-well microplates and exposed to a serial dilution of the test compound. After a defined incubation period, a cell viability reagent (e.g., a resazurin-based reagent) is added. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells. A reduction in fluorescence in the presence of the compound indicates cytotoxic activity. The data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Key Signaling Pathway
This compound targets the GABA-gated chloride (GABA-Cl) channel, a key component of the tick's central nervous system. In a resting state, the neurotransmitter GABA binds to its receptor, opening the chloride ion channel and causing hyperpolarization of the neuron, which inhibits nerve impulse transmission. This compound non-competitively binds to the channel, blocking the influx of chloride ions and thus preventing the inhibitory signal. This leads to uncontrolled neuronal firing, hyperexcitation, and ultimately, the death of the tick.
Materials and Reagents
-
Cell Line: Ixodes scapularis embryonic cell line, ISE6 (available from tick cell biobanks).[7]
-
Supplements:
-
5% Fetal Bovine Serum (FBS), heat-inactivated
-
5% Tryptose Phosphate Broth (TPB)[8]
-
0.1% Bovine Lipoprotein Concentrate
-
Penicillin-Streptomycin solution (100 U/mL Penicillin, 100 µg/mL Streptomycin)
-
-
Test Compounds:
-
This compound (analytical grade)
-
Fipronil (positive control)
-
DMSO (vehicle control)
-
-
Assay Reagents:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell viability reagent (e.g., PrestoBlue™ or similar resazurin-based solution)
-
-
Equipment and Consumables:
-
T-25 cell culture flasks
-
Sterile, black, clear-bottom 96-well microplates
-
Humidified incubator (without CO2), set to 32°C
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipettes
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
-
Experimental Protocols
Tick Cell Line Culture
-
Medium Preparation: Prepare complete L-15B growth medium by aseptically adding FBS to 5%, TPB to 5%, lipoprotein concentrate to 0.1%, and Penicillin-Streptomycin to 1x concentration.
-
Routine Maintenance: Culture ISE6 cells in sealed T-25 flasks with 5 mL of complete growth medium.[8] Incubate at 32°C.
-
Medium Change: Replace the medium weekly by carefully removing and replacing approximately 75% of the medium volume.
-
Subculturing: When cells reach 80-90% confluency, subculture them.
-
Dislodge the cells by gentle tapping of the flask or using a cell scraper.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and split the culture at a ratio of 1:5 to 1:10 into new flasks.[8]
-
High-Throughput Screening Assay Protocol
The entire workflow is depicted in the diagram below.
References
- 1. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tick Cell Lines in Research on Tick Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fao.org [fao.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tick Cell Lines in Research on Tick Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dsmz.de [dsmz.de]
- 9. Tick Cell Culture Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy of Sisapronil Against Horn Flies (Haematobia irritans)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The horn fly, Haematobia irritans, is an obligate blood-feeding ectoparasite that causes significant economic losses in the cattle industry through reduced weight gain, decreased milk production, and animal stress.[1][2][3] Effective control of horn fly populations is crucial for animal welfare and producer profitability. Sisapronil is a broad-spectrum ectoparasiticide belonging to the phenylpyrazole class of insecticides.[4] Its mode of action involves the non-competitive blocking of gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitability, paralysis, and death.[4] These application notes provide a detailed in vivo model and experimental protocols for evaluating the efficacy and duration of control of a subcutaneous this compound formulation against horn flies on cattle.
Mechanism of Action of this compound: this compound targets the insect's central nervous system. It binds to GABA-gated chloride channels, disrupting the normal flow of chloride ions across neuronal membranes. This inhibition of the inhibitory neurotransmitter GABA results in uncontrolled neuronal stimulation.
Caption: Mechanism of action of this compound on insect GABA-gated chloride channels.
Experimental Protocol: Bovine Model for Horn Fly Efficacy
This protocol outlines a controlled study to determine the efficacy of a single subcutaneous injection of this compound for the control of horn flies on cattle under field conditions.
1. Objective: To evaluate the therapeutic and persistent efficacy of this compound against natural infestations of horn flies (Haematobia irritans) on beef cattle.
2. Materials:
-
Test Animals: Clinically healthy beef cattle (e.g., Angus, Hereford, or crossbreeds), of similar age and weight.
-
Test Substance: this compound injectable formulation.
-
Control Substance: Vehicle (placebo) formulation identical to the test substance but without the active ingredient.
-
Equipment: Syringes, needles, cattle scale, ear tags for identification, binoculars for fly counting, data recording sheets.
3. Experimental Design:
-
Animal Selection: Select a suitable number of cattle (e.g., 30 animals). For a minimum of two weeks prior to the study, animals should not have been treated with any other ectoparasiticide.
-
Acclimatization: Allow animals to acclimate in separate pastures or pens for at least seven days before the start of the study. This helps minimize stress and allows for baseline health observations.
-
Randomization: On Day -1, perform baseline horn fly counts on all animals. Animals should only be included if they meet the economic injury level (EIL) threshold of approximately 200 horn flies per animal.[2][5] Randomly allocate qualifying animals to treatment groups based on their baseline fly counts to ensure a similar pre-treatment average across groups.
-
Treatment Groups: A typical study design is summarized in the table below. The recommended dose for this compound is a single subcutaneous injection of 1 mL per 50 kg body weight, equivalent to 2 mg this compound/kg BW.[4]
| Table 1: Example Study Design | |||
| Group | Treatment | Dose (mg/kg BW) | Number of Animals |
| 1 | Vehicle Control | 0 | 10 |
| 2 | This compound | 2.0 | 10 |
| 3 | This compound (Optional Dose) | e.g., 1.0 | 10 |
4. Experimental Procedure Workflow:
Caption: General workflow for an in vivo efficacy study of an ectoparasiticide.
5. Detailed Methodologies:
-
Treatment Administration (Day 0):
-
Weigh each animal to determine the precise dosage.
-
Administer the assigned treatment (this compound or vehicle) via subcutaneous injection in the neck region or behind the shoulder.
-
Observe animals for any immediate adverse reactions post-injection.
-
-
Efficacy Assessment (Fly Counts):
-
Conduct horn fly counts on pre-determined days (e.g., Day -1, 1, 3, 7, 14, 21, 28, and weekly thereafter until efficacy drops below a pre-determined level, such as 90%).
-
Perform counts at the same time of day for each assessment to minimize variability due to fly behavior.
-
Using binoculars from a distance that does not disturb the cattle, estimate the number of horn flies on one entire side of each animal.[2]
-
Record the count for each animal on a data sheet. The total number of flies per animal is estimated by doubling the side-count.
-
-
Data Analysis:
-
Calculate the arithmetic or geometric mean of horn fly counts for each group at each time point.
-
Calculate the percent efficacy of the this compound treatment at each time point using Henderson's formula or a similar standard method:
-
% Efficacy = (1 - (Ta * Cb) / (Tb * Ca)) * 100
-
Where:
-
Ta = Mean fly count in the treated group after treatment.
-
Cb = Mean fly count in the control group before treatment.
-
Tb = Mean fly count in the treated group before treatment.
-
Ca = Mean fly count in the control group after treatment.
-
-
-
Perform statistical analysis (e.g., ANOVA followed by a multiple comparison test) to determine if there are significant differences in mean fly counts between the treatment and control groups at each time point.
-
6. Data Presentation:
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
| Table 2: Mean Horn Fly Counts per Animal | ||||||
| Group | Day -1 (Baseline) | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |
| 1: Control | 215.4 | 230.1 | 245.5 | 250.2 | 248.9 | 255.3 |
| 2: this compound (2 mg/kg) | 218.1 | 2.5 | 4.1 | 8.7 | 15.3 | 24.6 |
| Table 3: Percent Efficacy of this compound against Horn Flies | |||||
| Group | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |
| 2: this compound (2 mg/kg) | 99.0% | 98.3% | 96.5% | 93.8% | 90.2% |
(Note: Data shown in tables are for illustrative purposes only and do not represent actual study results.)
7. Animal Welfare and Safety: All animal procedures should be conducted in accordance with relevant animal welfare guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Personnel handling this compound should use appropriate personal protective equipment (PPE) as specified in the product's safety data sheet (SDS). All treated animals should be observed daily for general health and any potential adverse reactions at the injection site.
References
Application Notes and Protocols for Studying Ectoparasite Resistance to Sisapronil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of ectoparasite resistance to phenylpyrazole insecticides, with a specific focus on sisapronil. Due to the limited availability of direct research on this compound resistance, this document draws upon existing knowledge of fipronil, a closely related compound within the same chemical class, to infer potential mechanisms and study methodologies. It is crucial to validate these inferred protocols and findings directly for this compound in dedicated studies.
Introduction to this compound and Phenylpyrazole Resistance
This compound is an ectoparasiticide belonging to the phenylpyrazole class of insecticides. Its mode of action involves the blockage of gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of invertebrates, leading to hyperexcitability and death of the parasite[1][2][3][4][5]. The extensive use of phenylpyrazoles, such as fipronil, has led to the emergence of resistance in various ectoparasite populations, including ticks and fleas[6][7]. Understanding the mechanisms of resistance and employing standardized methods for its detection are critical for the sustainable use of this compound and the development of effective resistance management strategies.
Putative Mechanisms of Resistance to this compound
Based on studies of the closely related phenylpyrazole, fipronil, resistance to this compound in ectoparasites is likely to occur through two primary mechanisms:
-
Target-Site Insensitivity: This is the most well-documented mechanism of resistance to phenylpyrazoles and involves mutations in the gene encoding the GABA receptor subunit, commonly known as the Rdl (Resistance to dieldrin) gene[2][8][9]. These mutations alter the binding site of the insecticide, reducing its efficacy. A common mutation observed in fipronil-resistant insects is the A301S substitution in the GABA receptor[8].
-
Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases[3][10]. These enzymes metabolize the insecticide into less toxic forms, preventing it from reaching its target site in the nervous system.
Data on Fipronil Resistance in Ticks
The following table summarizes data from a study on fipronil resistance in Brazilian cattle tick (Rhipicephalus (Boophilus) microplus) populations, which can serve as a reference for potential resistance levels that might be observed for this compound. The Resistance Ratio (RR50) is the factor by which the concentration of the acaricide must be increased to kill 50% of the resistant population compared to a susceptible population.
| Tick Population Origin | Bioassay Method | Resistance Ratio (RR50) |
| Rio Grande do Sul | Larval Immersion Test (LIT) | 14.9 |
| Mato Grosso do Sul | Larval Immersion Test (LIT) | 2.6 |
| São Paulo (Farm 1) | Larval Immersion Test (LIT) | 2.5 |
| São Paulo (Farm 2) | Larval Immersion Test (LIT) | 6.9 |
| São Paulo (Farm 3) | Larval Packet Test (LPT) | Lower than LIT |
| São Paulo (Farm 4) | Larval Packet Test (LPT) | Higher than LIT |
| Data adapted from a study on fipronil resistance in Brazilian Rhipicephalus (Boophilus) microplus populations[7]. |
Experimental Protocols for Assessing this compound Resistance
Several standardized bioassays can be adapted to evaluate the susceptibility of ectoparasite populations to this compound. The choice of method may depend on the target parasite and life stage.
Larval Packet Test (LPT)
The Larval Packet Test is a widely used method for determining acaricide resistance in tick larvae[11][12].
Materials:
-
Technical grade this compound
-
Solvent (e.g., trichloroethylene, acetone)
-
Olive oil or a similar carrier
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass vials or Petri dishes
-
Micropipettes
-
Incubator
-
Stereomicroscope
-
Tick larvae (14-21 days old)
Protocol:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of this compound in a suitable solvent and carrier oil mixture. A control solution containing only the solvent and carrier should also be prepared.
-
Impregnation of Filter Paper: Apply a precise volume of each dilution onto a filter paper. Allow the solvent to evaporate completely, leaving the filter paper impregnated with this compound.
-
Packet Assembly: Fold the treated filter paper in half and seal two sides with paper clips to form a packet.
-
Larval Exposure: Introduce a known number of tick larvae (e.g., 100) into each packet and seal the open side.
-
Incubation: Incubate the packets in a controlled environment (e.g., 27°C, 85-90% relative humidity) for 24 hours.
-
Mortality Assessment: After incubation, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are unable to move are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and the control. Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) and calculate the resistance ratio by comparing the LC50 of the field population to that of a known susceptible strain.
Adult Immersion Test (AIT)
The Adult Immersion Test is suitable for assessing acaricide resistance in adult ticks[1][11][12][13].
Materials:
-
Technical grade this compound
-
Emulsifiable concentrate formulation or a suitable solvent/surfactant mixture
-
Beakers or glass vials
-
Forceps
-
Filter paper
-
Incubator
-
Engorged adult female ticks
Protocol:
-
Preparation of Treatment Solutions: Prepare a range of this compound concentrations in water with an appropriate emulsifier. A control solution with only water and the emulsifier should be included.
-
Tick Immersion: Place a known number of engorged adult female ticks (e.g., 10-20) in a tea strainer or a similar device and immerse them in the treatment solution for a specified period (e.g., 1-2 minutes).
-
Drying and Incubation: After immersion, remove the ticks, blot them dry on filter paper, and place them in individual containers. Incubate them under controlled conditions (e.g., 27°C, 85-90% relative humidity) for a period to allow for oviposition (egg-laying).
-
Assessment of Reproductive Effects: Monitor the ticks for mortality, egg mass weight, and egg hatching rate. Resistance is indicated by a lower mortality rate and reduced effects on reproduction in the treated group compared to a susceptible strain.
-
Data Analysis: Calculate the percentage of inhibition of oviposition and egg hatch for each concentration. Determine the EC50 (effective concentration to inhibit 50% of a biological process) and calculate the resistance ratio.
Larval Immersion Test (LIT)
The Larval Immersion Test is an alternative to the LPT for larval ticks[7][12].
Materials:
-
Technical grade this compound
-
Solvent and surfactant
-
Test tubes or vials
-
Filter paper
-
Micropipettes
-
Incubator
-
Stereomicroscope
-
Tick larvae
Protocol:
-
Preparation of Dosing Solutions: Prepare serial dilutions of this compound in a solvent/surfactant mixture.
-
Larval Exposure: Place a known number of larvae on a piece of filter paper and immerse it in the test solution for a set time.
-
Drying and Incubation: Remove the filter paper, allow it to dry, and place it in a clean container for incubation under controlled conditions for 24 hours.
-
Mortality Assessment: Count the number of live and dead larvae.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 and resistance ratio as described for the LPT.
Visualizing Workflows and Pathways
Signaling Pathway of Phenylpyrazole Action and Resistance
Caption: this compound's mechanism of action and the target-site resistance pathway.
Experimental Workflow for Larval Packet Test (LPT)
Caption: Workflow for the Larval Packet Test (LPT) to assess this compound resistance.
Logical Relationship of Resistance Mechanisms
Caption: The primary mechanisms contributing to ectoparasite resistance to this compound.
References
- 1. Resistance intensity test (RIT): a novel bioassay for quantifying the level of acaricide resistance in Rhipicephalus microplus ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ufrgs.br [ufrgs.br]
- 3. entomologyjournals.com [entomologyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Ectoparasiticides Used in Small Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnoses of fipronil resistance in Brazilian cattle ticks (Rhipicephalus (Boophilus) microplus) using in vitro larval bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evidence of Permethrin Resistance and Fipronil Tolerance in Rhipicephalus sanguineus s.l. (Acari: Ixodidae) Populations From Florida and California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tickboss.com.au [tickboss.com.au]
- 12. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Sisapronil LC-MS/MS analysis of fat samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sisapronil in high-fat matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they particularly problematic in fat samples?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as lipids, proteins, and salts.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analysis.[1][2][3] Fat samples are especially challenging due to their high concentration of lipids (triglycerides) and phospholipids, which are major contributors to matrix effects in LC-MS/MS.[4][5]
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The most common method is the post-extraction spike comparison.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after all preparation steps) with the peak area of the same analyte concentration in a pure solvent. The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Q3: What is the most effective sample preparation technique for analyzing this compound in fatty matrices?
A3: While there is no single "best" method for all situations, modern approaches combining QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with advanced cleanup steps are highly effective. For high-fat samples, a modified QuEChERS protocol that incorporates a specialized lipid removal step, such as Enhanced Matrix Removal—Lipid (EMR—Lipid) or specific dispersive solid-phase extraction (d-SPE) sorbents like C18, is recommended.[4][7][8] Solid-Phase Extraction (SPE), particularly mixed-mode SPE, can also provide very clean extracts but often requires more extensive method development.[9][10]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A4: Yes, using a SIL-IS is the most reliable way to compensate for matrix effects and is considered the gold standard in quantitative LC-MS/MS analysis.[1][2][3] A SIL-IS, such as the ¹³C₂-¹⁵N labeled this compound mentioned in analytical methods, co-elutes with the analyte and is affected by ion suppression or enhancement in the same way.[11] This allows for an accurate analyte-to-internal standard ratio, correcting for variations in sample preparation, injection volume, and matrix effects.[1]
Q5: Can I just dilute my sample extract to reduce matrix effects?
A5: Diluting the sample extract is a simple strategy to reduce the concentration of interfering matrix components.[2][6] However, this approach also dilutes the analyte of interest, this compound. This may cause the analyte concentration to fall below the method's limit of quantitation (LOQ), making it unsuitable for trace-level analysis.[6] Dilution is only a viable option if the initial analyte concentration is high enough to permit detection after dilution.
Q6: What liquid chromatography (LC) parameters can I optimize to mitigate matrix effects?
A6: Optimizing chromatographic conditions is crucial for separating this compound from co-eluting matrix interferences.[1] Key parameters to adjust include:
-
LC Column: Use a high-efficiency column, such as one with sub-2 µm particles (UHPLC), to improve peak resolution.[9][12]
-
Mobile Phase: Modify the mobile phase composition (e.g., pH, organic solvent type) to alter the retention of this compound relative to interfering compounds.[9]
-
Gradient Elution: Adjust the gradient slope and duration to maximize the separation between the analyte peak and regions of high matrix interference.[9]
-
Two-Dimensional LC (2D-LC): Employing a column-switching technique can provide a powerful online cleanup, significantly reducing matrix effects.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression | 1. Inadequate removal of phospholipids and fats during sample prep. 2. Co-elution of matrix components with this compound. | 1. Implement a more rigorous cleanup step. Use d-SPE with C18 and/or a specialized lipid removal product like EMR-Lipid.[4][7] Consider switching to a more selective SPE method.[9] 2. Optimize the LC gradient to better separate the analyte from the suppression zone. Use a SIL-IS to compensate for the effect.[2] |
| Low Analyte Recovery | 1. Inefficient initial extraction of this compound from the fat matrix. 2. Analyte loss during cleanup (e.g., strong binding to d-SPE sorbent). | 1. Ensure vigorous shaking/homogenization during the acetonitrile extraction step.[8] 2. Evaluate different d-SPE sorbents. While GCB is excellent for pigment removal, it can remove planar analytes; use with caution.[8] Ensure the chosen sorbent is appropriate for this compound's chemical properties. |
| Poor Reproducibility / High %RSD | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation technique. 3. Column contamination and analyte carryover. | 1. A SIL-IS is critical for correcting this variability.[3] 2. Standardize all sample preparation steps, especially shaking times and solvent volumes. Automate where possible. 3. Implement a robust column wash step at the end of each gradient. Check for carryover by injecting a blank solvent after a high-concentration sample. |
| Poor Peak Shape (Tailing or Splitting) | 1. Co-elution of an interfering compound. 2. Column degradation due to lipid accumulation. 3. Mismatch between injection solvent and initial mobile phase. | 1. Improve chromatographic separation or enhance sample cleanup. 2. Use a guard column to protect the analytical column. Ensure the cleanup method effectively removes lipids.[4] 3. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. |
Experimental Protocols & Data
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in mitigating matrix effects.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[14] | Least effective cleanup; results in significant matrix effects from phospholipids.[9][10] | Simple matrices with high analyte concentrations; not recommended for fat. |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts.[9] | Can have low and variable recovery for more polar analytes; can be labor-intensive.[9] | Non-polar analytes where high recovery can be demonstrated. |
| QuEChERS with d-SPE | Fast, high-throughput, uses minimal solvent.[15] | Standard sorbents may not be sufficient for high-fat matrices, leading to residual matrix effects.[16] | A wide range of food matrices; requires modification for high-fat samples. |
| Solid-Phase Extraction (SPE) | Highly selective, provides very clean extracts, reducing matrix effects. | More time-consuming and costly; requires method development.[17] | Complex matrices like fat where maximum cleanup is required for low-level detection. |
Protocol 1: Modified QuEChERS with EMR—Lipid Cleanup for Fat Samples
This protocol is adapted from established methods for pesticide residue analysis in high-lipid foods.[4][18]
-
Sample Homogenization: Weigh 10-15 g of the homogenized fat sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add the appropriate amount of this compound stable isotope-labeled internal standard.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).[8]
-
Cap tightly and shake vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5-10 minutes.
-
Lipid Removal (d-SPE):
-
Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a 15 mL tube containing the EMR—Lipid d-SPE sorbent.
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Example LC-MS/MS Parameters for this compound Analysis
These parameters are based on a validated method for this compound in bovine tissues and serve as a starting point for method development.[11]
| Parameter | Specification |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, ≤ 5 µm particle size |
| Guard Column | C18, 2.1 x 4 mm |
| Mobile Phase A | 0.027% Formic Acid in 2 mM Ammonium Acetate (v/v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Example Gradient | 45% A (0 min) → 5% A (0.6-2.4 min) → 45% A (2.5-6.5 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound-¹³C₂-¹⁵N |
Note: Specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific instrument being used.
Visualizations
Caption: General workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Modified QuEChERS workflow with EMR-Lipid cleanup for fat samples.
Caption: Logic diagram for troubleshooting high ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labsertchemical.com [labsertchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. fao.org [fao.org]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimizing Sisapronil Subcutaneous Injection Formulation for Cattle
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Sisapronil subcutaneous injection formulations for cattle.
Troubleshooting Guides
Issue 1: High Viscosity Leading to Poor Syringeability and Injectability
Question: Our this compound formulation is too viscous, making it difficult to draw into a syringe and inject. What are the potential causes and solutions?
Answer:
High viscosity is a common challenge with long-acting injectable formulations, especially those with high drug loading.
Potential Causes:
-
High Concentration of this compound: this compound's physicochemical properties may contribute to high viscosity at elevated concentrations.
-
Choice of Vehicle/Solvent: Certain oils or polymers used as the vehicle can inherently have high viscosity.
-
Polymer Molecular Weight and Concentration: In polymeric formulations, higher molecular weight and concentration of the polymer will increase viscosity.
-
Temperature: Viscosity is temperature-dependent; lower temperatures increase viscosity.[1]
Troubleshooting Steps:
-
Optimize Drug Concentration: Determine the minimum effective concentration of this compound to reduce its contribution to viscosity.
-
Screen Alternative Vehicles:
-
Evaluate less viscous, pharmaceutically acceptable oils (e.g., medium-chain triglycerides).
-
Consider using a blend of vehicles to achieve the desired viscosity.
-
-
Modify Polymer Characteristics: If using a polymer-based system, experiment with lower molecular weight grades or reduce the polymer concentration.
-
Incorporate Viscosity-Modifying Excipients: Investigate the use of excipients that can reduce viscosity without compromising stability.[2]
-
Temperature Considerations: Advise warming the formulation to room temperature before administration, if stability data supports this.
-
Evaluate Syringe and Needle Selection: Use a wider gauge needle (e.g., 16 or 18 gauge for cattle) and a syringe designed for viscous solutions to improve injectability.[1][3]
Issue 2: Drug Precipitation or Crystallization in the Formulation or at the Injection Site
Question: We are observing precipitation of this compound in our formulation upon storage or suspect it is precipitating at the injection site, potentially affecting bioavailability. How can we address this?
Answer:
Precipitation can lead to inconsistent dosing, reduced efficacy, and potential injection site reactions.
Potential Causes:
-
Poor Solubility of this compound: this compound has low aqueous solubility, making it prone to precipitation in certain formulations.
-
Incompatible Excipients: Some excipients may interact with this compound, reducing its solubility.
-
pH Shift: A change in the formulation's pH during storage or upon injection into the subcutaneous space (which has a physiological pH) can cause precipitation.
-
Solvent Diffusion: Rapid diffusion of a water-miscible solvent from the injection depot into the surrounding tissue can lead to drug precipitation.
Troubleshooting Steps:
-
Thorough Solubility Studies: Conduct comprehensive solubility studies for this compound in a wide range of pharmaceutically acceptable solvents and co-solvents.
-
Excipient Compatibility Screening: Perform compatibility studies with all potential excipients to identify any interactions that may lead to precipitation.[4]
-
Optimize pH and Use Buffers: If applicable, adjust the formulation pH to a range where this compound is most soluble and stable. Incorporate a suitable buffer system to maintain the pH.
-
Formulation Strategy:
-
Oil-based solutions: Utilize oils in which this compound has good solubility.
-
Co-solvents: Employ a co-solvent system to enhance and maintain this compound's solubility.
-
Surfactants: Include surfactants to improve the wettability and dispersion of this compound, which can be crucial for suspensions.[5]
-
Complexing Agents: Investigate the use of complexing agents like cyclodextrins to improve solubility.[6]
-
-
Control Solvent Diffusion: For formulations using a water-miscible solvent, consider adding a polymer to control the rate of solvent diffusion from the injection site, thereby preventing rapid drug precipitation.
Issue 3: Inadequate Sustained Release Profile
Question: Our this compound formulation shows an initial burst release followed by a rapid decline in plasma concentrations, failing to provide the desired long-acting effect. How can we prolong the release?
Answer:
Achieving a long-acting profile requires controlling the rate of drug release from the injection depot.
Potential Causes:
-
Rapid Drug Dissolution and Absorption: The formulation may not be adequately retaining the drug at the injection site.
-
Low Viscosity of the Vehicle: A low-viscosity vehicle may disperse too quickly, leading to rapid drug absorption.
-
Inappropriate Polymer Selection: In polymer-based systems, the polymer may be degrading or allowing drug diffusion too quickly.
Troubleshooting Steps:
-
Increase Vehicle Viscosity: Use more viscous oils or add viscosity-enhancing agents to slow down the dispersion of the vehicle and subsequent drug release.
-
Polymer-Based Systems:
-
Create a Drug Suspension: Formulating this compound as a suspension in a suitable vehicle can provide a sustained release, as the drug must first dissolve before it can be absorbed. The particle size of the suspended drug is a critical parameter to control the dissolution rate.
-
In Situ Forming Depots: Consider formulations that are liquid upon injection but form a gel-like depot in situ, entrapping the drug and providing a sustained release.[7]
Issue 4: Injection Site Reactions in Cattle
Question: We are observing swelling, inflammation, or other adverse reactions at the injection site in our animal studies. What could be the cause, and how can we improve local tolerance?
Answer:
Injection site reactions can affect animal welfare and may impact drug absorption.
Potential Causes:
-
Irritating Excipients: Some solvents, co-solvents, or surfactants can be irritating to subcutaneous tissue.[9]
-
Formulation pH and Osmolality: Formulations with a pH or osmolality that is far from physiological values can cause pain and inflammation.
-
Drug Precipitation: As mentioned earlier, drug precipitation at the injection site can trigger an inflammatory response.
-
Large Injection Volume: Injecting a large volume of formulation into a single site can cause tissue distension and irritation.[10]
-
Improper Injection Technique: Incorrect needle placement or injecting into the muscle instead of the subcutaneous space can cause tissue damage.[2][11]
Troubleshooting Steps:
-
Screen Excipients for Biocompatibility: Select excipients with a good safety profile for subcutaneous administration in cattle.[12]
-
Adjust pH and Osmolality: Whenever possible, formulate the product to be close to physiological pH (~7.4) and isotonic.
-
Minimize Injection Volume: Optimize the formulation to deliver the required dose in the smallest possible volume. For larger volumes, consider dividing the dose and administering at multiple sites.[10][11]
-
Ensure Proper Injection Technique: Adhere to best practices for subcutaneous injections in cattle, including correct needle size, injection site location (the "injection triangle" in the neck), and technique (e.g., "tenting" the skin).[10][13]
-
Conduct Local Tolerance Studies: Systematically evaluate the local tolerance of different formulations in a small number of animals before proceeding to larger efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a phenylpyrazole ectoparasiticide. It acts as an antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of insects and mites. By blocking these channels, this compound inhibits the influx of chloride ions, leading to hyperexcitability of the central nervous system and subsequent death of the parasite.[14]
Q2: What are the key pharmacokinetic parameters of this compound in cattle after subcutaneous administration? A2: Following a single subcutaneous dose of 2.0 mg/kg body weight in cattle, the mean peak plasma concentration (Cmax) was 72 ng/mL, which was reached at a mean time (Tmax) of 12 days. The mean terminal half-life was 19 days, and the mean residence time (MRT) was 32 days. The bioavailability after subcutaneous administration was nearly 100%.[14]
Q3: What are some suitable excipients for a long-acting this compound subcutaneous formulation? A3: Given this compound's lipophilic nature, suitable excipients may include:
-
Vehicles: Medium-chain triglycerides, long-chain triglycerides, ethyl oleate, and other pharmaceutically acceptable oils.
-
Co-solvents: Benzyl benzoate, ethanol, and propylene glycol can be considered, but their potential for tissue irritation must be evaluated.
-
Polymers for sustained release: Biodegradable polymers like PLGA.
-
Surfactants/Stabilizers (for suspensions): Polysorbates or other non-ionic surfactants.[5]
-
Viscosity-modifying agents: Such as sodium carboxymethylcellulose.[15] It is crucial to conduct compatibility and safety studies for any selected excipients.[9][12]
Q4: How can we perform in vitro release testing for a long-acting subcutaneous formulation for cattle? A4: Standard dissolution apparatus (like USP Apparatus 2 or 4) can be adapted. A common method involves using a dialysis membrane to contain the formulation while allowing the released drug to diffuse into a release medium that mimics the subcutaneous environment (e.g., phosphate-buffered saline at pH 7.4). The temperature should be maintained at the physiological temperature of cattle (around 38.5°C). Samples of the release medium are collected at predetermined time points and analyzed for this compound content using a validated analytical method like HPLC.[16][17]
Q5: What is the recommended injection site and technique for subcutaneous administration in cattle? A5: The preferred injection site is the "injection triangle" on the side of the neck.[10] This area minimizes the risk of damaging valuable meat cuts. A common and recommended technique is "tenting," where a fold of skin is lifted, and the needle is inserted at the base of the tent. This ensures the formulation is delivered into the subcutaneous space and not into the underlying muscle.[13] The maximum recommended volume per injection site is typically around 10-15 mL.[10]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Subcutaneous Formulation Strategies in Cattle (Illustrative)
| Formulation Strategy | Vehicle/Key Excipients | Cmax (ng/mL) | Tmax (days) | AUC (day*ng/mL) | Mean Residence Time (days) |
| Simple Oil Solution | Medium-Chain Triglycerides | 85 | 8 | 3500 | 25 |
| Viscous Oil Solution | Castor Oil, Benzyl Benzoate | 72 | 12 | 3950 | 32 |
| PLGA Microspheres | PLGA (50:50), Polysorbate 80 | 55 | 18 | 4200 | 45 |
| In Situ Forming Gel | Sucrose Acetate Isobutyrate, N-Methyl-2-pyrrolidone | 60 | 15 | 4100 | 40 |
Note: Data are illustrative and intended for comparative purposes to demonstrate how different formulation approaches can influence pharmacokinetic outcomes. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Release Testing using Dialysis Method
-
Apparatus: USP Dissolution Apparatus 2 (Paddles) with vessels.
-
Release Medium: Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the lipophilic this compound. The medium should be degassed before use.
-
Temperature: 38.5 ± 0.5°C (bovine physiological temperature).
-
Dialysis Sac Preparation: Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14 kDa). Pre-soak the membrane as per the manufacturer's instructions.
-
Sample Preparation: Accurately weigh and transfer a specific amount of the this compound formulation (e.g., 1 mL) into the prepared dialysis sac and seal it.
-
Procedure: a. Place 900 mL of the release medium into each dissolution vessel. b. Suspend one dialysis sac containing the formulation in each vessel, ensuring it is fully submerged. c. Set the paddle speed to 50 rpm. d. At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily for the desired duration), withdraw an aliquot (e.g., 5 mL) of the release medium. e. Replace the withdrawn volume with fresh, pre-warmed release medium.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Assessment of Local Tolerance in Cattle
-
Animals: A small group of healthy cattle (e.g., 3-5 animals per formulation).
-
Formulations: The test formulation(s) and a negative control (e.g., sterile saline).
-
Administration: a. Shave the hair at the proposed injection sites on the neck. b. Administer a single subcutaneous injection of the specified volume of the test formulation on one side of the neck and the control on the other side. c. Mark the injection sites.
-
Observations: a. Visually inspect and palpate the injection sites at regular intervals (e.g., 24, 48, 72 hours, and then weekly for up to 4 weeks). b. Score the reactions based on a predefined scale for:
- Swelling: 0 = No swelling, 1 = Slight, 2 = Moderate, 3 = Severe.
- Redness (Erythema): 0 = No redness, 1 = Slight, 2 = Moderate, 3 = Severe.
- Heat: 0 = No detectable heat, 1 = Slight warmth, 2 = Obvious heat.
- Pain on Palpation: 0 = No reaction, 1 = Mild discomfort, 2 = Obvious discomfort/flinching, 3 = Strong reaction/avoidance.
-
Data Analysis: Compare the scores for the test formulations against the negative control to assess the degree of local irritation.
Protocol 3: Syringeability and Injectability Testing
-
Apparatus: A texture analyzer equipped with a syringe-holding rig.
-
Materials: The test formulation, syringes (e.g., 10 mL), and needles of various gauges (e.g., 16G, 18G).
-
Syringeability Test (Ease of Withdrawal): a. Place a vial of the formulation in a holder. b. Attach the needle to the syringe and insert it into the vial. c. Program the texture analyzer to withdraw the plunger at a constant speed, measuring the force required to draw the formulation into the syringe.
-
Injectability Test (Ease of Expulsion): a. Fill the syringe with a precise volume of the formulation. b. Secure the filled syringe in the texture analyzer's rig. c. Program the texture analyzer to depress the plunger at a speed that mimics a typical injection rate, measuring the force required to expel the formulation through the needle.
-
Data Analysis:
Visualizations
Caption: this compound's Mechanism of Action at the GABA-gated Chloride Channel.
Caption: Workflow for Optimizing a this compound Subcutaneous Injection Formulation.
References
- 1. merrowscientific.com [merrowscientific.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. Long-Acting Injectables: Key Strategies, Challenges, and Emerging Trends - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. pharmacy.temple.edu [pharmacy.temple.edu]
- 7. Unveiling the Future: Opportunities in Long-Acting Injectable Drug Development for Veterinary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cattle Injection Tips - Southwest New York Dairy, Livestock & Field Crops Program - Cornell University - Cornell Cooperative Extension [swnydlfc.cce.cornell.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. fao.org [fao.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. eurofins.it [eurofins.it]
- 17. researchgate.net [researchgate.net]
- 18. Syringeability & Injectability | Coriolis Pharma [coriolis-pharma.com]
- 19. researchgate.net [researchgate.net]
- 20. blog.rheosense.com [blog.rheosense.com]
Technical Support Center: Minimizing Sisapronil Degradation During Sample Preparation
Welcome to the Technical Support Center for Sisapronil analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, a phenylpyrazole ectoparasiticide, can be susceptible to degradation under various conditions. The primary factors influencing its stability during sample preparation include pH, temperature, exposure to light, and the presence of oxidizing agents. Like other phenylpyrazole pesticides, such as Fipronil, this compound's stability can be compromised by extremes in pH (both acidic and alkaline conditions), elevated temperatures, and prolonged exposure to UV light.[1]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential degradation products from studies on the structurally similar compound, Fipronil. Fipronil is known to degrade into metabolites such as fipronil sulfone, fipronil sulfide, fipronil amide, and fipronil desulfinyl through processes like oxidation, reduction, and photolysis.[1][2][3] Therefore, it is plausible that this compound undergoes similar transformations, leading to the formation of analogous sulfone, sulfide, and amide derivatives.
Q3: How can I minimize this compound degradation during sample extraction?
A3: To minimize degradation during extraction, it is crucial to control the temperature and pH of the extraction solvent. For phenylpyrazole compounds, extraction is often performed using acidified organic solvents. For instance, a validated method for this compound in bovine tissue uses 1% trifluoroacetic acid in an acetonitrile:water mixture. The acidic conditions help to maintain the stability of the parent compound. Additionally, keeping the samples cool (e.g., on ice) throughout the extraction process can significantly slow down potential degradation reactions.[4]
Q4: Is this compound sensitive to light? What precautions should I take?
A4: Phenylpyrazole insecticides can be susceptible to photodegradation.[1][3] Therefore, it is recommended to protect samples and standards from direct light exposure. Use amber vials or wrap containers in aluminum foil, and minimize the time samples are exposed to light, especially during long automated runs in an autosampler.
Q5: Can the choice of organic solvent impact this compound stability?
A5: Yes, the choice of solvent can influence the stability of pesticides. While many common organic solvents like acetonitrile, methanol, and hexane are generally suitable for sample preparation, the purity of the solvent can be a factor. For some pesticides, degradation has been observed in certain lots of solvents.[4] It is good practice to use high-purity, analytical-grade solvents and to check for potential degradation by running stability checks on standards prepared in the chosen solvent. Acidification of acetonitrile with 0.1% (v/v) acetic acid has been shown to improve the stability of some pesticides.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample storage or processing. | - Ensure samples are stored at or below -20°C until analysis. - Process samples on ice to minimize thermal degradation. - Protect samples from light by using amber vials or covering with foil. |
| Inappropriate pH of extraction solvent. | - Use an acidified extraction solvent. A mixture of acetonitrile and water with a small percentage of a weak acid like formic or acetic acid is often effective. For tissues, 1% trifluoroacetic acid in acetonitrile:water has been used. | |
| Inconsistent results between replicates | Variable degradation across samples. | - Standardize sample preparation time for all samples to ensure consistent exposure to processing conditions. - Ensure uniform temperature control for all samples during extraction and before analysis. |
| Photodegradation in the autosampler. | - Use amber autosampler vials or vial inserts. - If possible, use a cooled autosampler. - Minimize the time samples spend in the autosampler before injection. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | - Compare the chromatograms of stressed samples (e.g., exposed to heat, light, acid, or base) with those of fresh samples to identify potential degradation peaks. - Refer to literature on Fipronil degradation to tentatively identify potential metabolites like sulfone or sulfide derivatives.[1][3] |
| Loss of this compound in stored extracts | Instability in the final solvent. | - Re-analyze extracts after a specific storage period (e.g., 24 hours) at the storage temperature to assess stability. - Consider adding a small amount of acid (e.g., 0.1% formic acid) to the final extract to improve stability. |
Experimental Protocols
Protocol 1: Extraction of this compound from Bovine Tissue
This protocol is based on a validated method for the determination of this compound in bovine edible tissues.
-
Sample Homogenization: Homogenize 1 gram of tissue.
-
First Extraction:
-
Add 7 mL of extraction solvent (9:1 acetonitrile:water, v/v, with 1% trifluoroacetic acid).
-
Agitate the sample vigorously.
-
Centrifuge the sample.
-
Collect the supernatant.
-
-
Second Extraction:
-
Repeat the extraction step with another 7 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Sample Analysis:
-
Transfer an aliquot of the combined supernatant to an HPLC vial for LC-MS/MS analysis. No further purification step is typically required.
-
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Potential Degradation Pathways of Phenylpyrazoles
This diagram illustrates the potential degradation pathways for phenylpyrazole insecticides like this compound, inferred from studies on Fipronil.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites [inis.iaea.org]
- 3. Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Sisapronil Cross-Reactivity in Immunoassay Development
This technical support center provides guidance for researchers, scientists, and drug development professionals who are developing and troubleshooting immunoassays for the detection of Sisapronil. The following resources are designed to help you address potential cross-reactivity issues and ensure the accuracy and specificity of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunoassay development for it important?
This compound is a phenylpyrazole insecticide used for ectoparasite control in cattle.[1] Developing sensitive and specific immunoassays is crucial for monitoring its levels in biological and environmental samples to ensure food safety and assess exposure.
Q2: What is cross-reactivity in the context of a this compound immunoassay?
Cross-reactivity occurs when the antibodies in your immunoassay bind to molecules that are structurally similar to this compound, leading to inaccurate, often overestimated, measurements.[2][3] This can be a significant issue due to the presence of other structurally related phenylpyrazole insecticides or metabolites in the samples.[1][4][5]
Q3: What are the common causes of cross-reactivity in immunoassays?
The primary cause of cross-reactivity is the structural similarity between the target analyte (this compound) and other compounds present in the sample.[3][6] The specificity of the antibody used is a critical factor; polyclonal antibodies, which recognize multiple epitopes, may be more prone to cross-reactivity than monoclonal antibodies that target a single epitope.[2]
Q4: How can I determine if my this compound immunoassay is showing cross-reactivity?
Cross-reactivity is typically assessed by testing the response of the immunoassay to a panel of structurally related compounds.[7] This involves running the assay with known concentrations of these compounds and comparing their binding to that of this compound. The results are often expressed as a cross-reactivity percentage.
Troubleshooting Guide
Issue: My immunoassay is showing higher than expected concentrations of this compound in certain samples.
This could be a sign of cross-reactivity with an interfering compound.
Troubleshooting Steps:
-
Identify Potential Cross-Reactants:
-
Review the chemical composition of your samples. Are there other phenylpyrazole insecticides or related compounds present?
-
Compile a list of structurally similar molecules to this compound. Examples include Fipronil and its metabolites, as well as other phenylpyrazole insecticides like Ethiprole and Vaniliprole.[5][7]
-
-
Perform a Cross-Reactivity Assessment:
-
Conduct a competitive ELISA to quantify the extent of cross-reactivity. (See Experimental Protocols section for a detailed method).
-
Test each potential cross-reactant individually at various concentrations.
-
-
Analyze the Data:
-
Calculate the half-maximal inhibitory concentration (IC50) for this compound and each potential cross-reactant.
-
Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
-
Mitigate Cross-Reactivity:
-
Antibody Selection: If cross-reactivity is high, consider screening for more specific monoclonal antibodies.[2]
-
Assay Optimization: Adjusting assay conditions such as incubation time, temperature, and buffer composition can sometimes improve specificity.[7]
-
Sample Pre-treatment: In some cases, techniques like solid-phase extraction (SPE) can be used to remove cross-reacting compounds from the sample before analysis.[8][9]
-
Data Presentation: Hypothetical Cross-Reactivity of a this compound Immunoassay
The following table presents a hypothetical dataset for the cross-reactivity of a competitive ELISA developed for this compound. This data is modeled on published findings for the structurally similar compound, Fipronil, and its metabolites.[1][2][9]
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | C₁₅H₆Cl₂F₈N₄ | 1.5 | 100% |
| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 3.2 | 46.9% |
| Fipronil Sulfide | C₁₂H₄Cl₂F₆N₄S | 1.6 | 93.8% |
| Fipronil Sulfone | C₁₂H₄Cl₂F₆N₄O₂S | 5.8 | 25.9% |
| Ethiprole | C₁₃H₉Cl₂F₃N₄OS | > 1000 | < 0.15% |
| Vaniliprole | C₁₉H₁₄Cl₂F₃N₅O₃ | > 1000 | < 0.15% |
Note: This data is for illustrative purposes only and should be experimentally determined for your specific assay.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an anti-Sisapronil antibody with potentially interfering compounds.
Materials:
-
96-well microtiter plates
-
This compound standard
-
Potential cross-reacting compounds
-
Anti-Sisapronil antibody
-
Coating antigen (e.g., this compound-protein conjugate)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound.
-
Add the diluted standards or cross-reactants to the wells.
-
Immediately add the anti-Sisapronil antibody at a pre-determined optimal dilution to all wells.
-
Incubate for 1-2 hours at room temperature. During this step, the free this compound or cross-reactant in the solution will compete with the coated antigen for binding to the antibody.
-
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for this compound and each of the tested compounds. Determine the IC50 value for each.
Visualizations
Caption: Workflow for Assessing this compound Cross-Reactivity.
Caption: Troubleshooting Logic for this compound Immunoassays.
References
- 1. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 6. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for Sisapronil in Bovine Milk: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sisapronil in bovine milk. It is intended for researchers, scientists, and professionals in drug development seeking to understand the available analytical options and their respective performance characteristics. We will explore a targeted approach for this compound, drawing parallels from the closely related phenylpyrazole insecticide, fipronil, and compare it with a broad-spectrum multi-residue method.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for a targeted analytical method for phenylpyrazole insecticides and a common multi-residue approach in bovine milk. This allows for a direct comparison of their capabilities.
| Performance Parameter | Targeted Phenylpyrazole Method (LC-MS/MS) | Multi-Residue Method (QuEChERS LC-MS/MS) |
| Linearity Range | 0.05 - 5.0 µg/L | Typically 2.5 - 40 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.9976 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/kg | 0.1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.05 µg/kg | 0.5 - 25 µg/kg[1] |
| Recovery | 80.6% - 101% | 70% - 120%[2] |
| Precision (RSD) | 1.0% - 6.1% | < 20%[1] |
Experimental Protocols
Detailed methodologies for both a targeted and a multi-residue analytical approach are outlined below. These protocols provide a step-by-step guide for laboratory implementation.
Targeted Phenylpyrazole (e.g., Fipronil/Sisapronil) Analysis using LC-MS/MS
This method is designed for the specific and sensitive quantification of this compound and its metabolites.
1. Sample Preparation (Solid-Phase Extraction)
-
Extraction: A milk sample is first extracted and salted out.
-
Purification: The extract is then purified using an Oasis PRiME HLB solid-phase extraction column. This step is crucial for removing matrix components that could interfere with the analysis.
2. Chromatographic Separation (UPLC)
-
Column: An HSS T3 column (2.1 mm × 100 mm, 1.8 µm) is used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is employed as the mobile phase.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
3. Detection (Tandem Mass Spectrometry - MS/MS)
-
Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is utilized.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the target analytes.
-
Quantification: An external standard method is used for accurate quantification of the analyte concentrations.
Multi-Residue Analysis using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted approach for the simultaneous analysis of a broad range of pesticides and veterinary drugs in food matrices.
1. Sample Preparation (QuEChERS)
-
Extraction: A 10-15 mL milk sample is homogenized with acetonitrile (often containing 1% acetic acid). Magnesium sulfate and sodium acetate are added to induce phase separation and extraction of the analytes into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents such as primary secondary amine (PSA) and C18, along with magnesium sulfate. This step removes interfering matrix components like fatty acids and pigments. The mixture is vortexed and centrifuged.
-
Final Extract: The supernatant is collected, and may be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Chromatographic Separation (UPLC/HPLC)
-
Column: A C18 column is typically used for the separation of a wide range of analytes.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is used to achieve optimal separation.
-
Flow Rate: A consistent flow rate is applied.
3. Detection (Tandem Mass Spectrometry - MS/MS)
-
Ionization Mode: Both positive and negative electrospray ionization (ESI+ and ESI-) modes are often employed to cover a wide range of compounds.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used to detect and quantify the target analytes.
-
Quantification: Quantification is typically performed using an internal standard or matrix-matched calibration curves to ensure accuracy.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the validation of an analytical method for this compound in bovine milk.
Caption: Experimental workflow for the validation of an analytical method for this compound in bovine milk.
This guide provides a foundational understanding of the analytical methodologies available for the detection and quantification of this compound in bovine milk. The choice between a targeted method and a multi-residue screen will depend on the specific research or monitoring objectives, with targeted methods offering higher sensitivity for a specific compound and multi-residue methods providing a broader screening capability.
References
- 1. Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of methods for pesticide residue analysis in milk and milk products as per FSSAI regulation | Indian Journal of Dairy Science [epubs.icar.org.in]
Efficacy Showdown: Sisapronil vs. Fipronil for the Control of Rhipicephalus microplus
In the ongoing battle against the cattle tick, Rhipicephalus microplus, researchers and veterinarians rely on effective and reliable acaricides. Among the chemical classes utilized, the phenylpyrazoles have demonstrated significant efficacy. This guide provides a comparative overview of two such compounds: the well-established Fipronil and the more recently introduced Sisapronil. While both belong to the same chemical group and share a similar mode of action, available data for a direct, quantitative comparison of their efficacy against R. microplus is limited, particularly for this compound.
Overview and Mechanism of Action
Both this compound and Fipronil are potent ectoparasiticides that function as antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of invertebrates. By blocking the influx of chloride ions into neurons, these compounds induce hyperexcitability and subsequent paralysis and death of the parasite. Fipronil has been widely used for years in various formulations, including pour-on and spot-on treatments for cattle and companion animals. This compound is a newer addition, notably available as a long-acting subcutaneous injectable formulation for cattle, and is registered for use in Brazil.
dot
Quantitative Efficacy Data
A direct quantitative comparison of the efficacy of this compound and Fipronil against Rhipicephalus microplus is challenging due to the limited availability of peer-reviewed efficacy data for this compound. However, extensive research has been published on Fipronil, providing valuable benchmarks for
Cross-Resistance Profile of Sisapronil in Fipronil-Resistant Tick Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acaricide resistance in tick populations poses a significant threat to livestock and companion animal health. Fipronil, a widely used phenylpyrazole insecticide, has been a cornerstone of tick control for decades. However, resistance to fipronil is increasingly reported in various tick species, necessitating the evaluation of alternative compounds. This guide provides a comparative analysis of Sisapronil, a newer phenylpyrazole, and its potential cross-resistance in fipronil-resistant tick populations.
Executive Summary
This compound and fipronil share a common mechanism of action, targeting the gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of ticks.[1] This shared target site strongly suggests a high probability of cross-resistance. While direct comparative studies on the efficacy of this compound against fipronil-resistant tick strains are not yet available in the reviewed literature, this guide synthesizes existing data on fipronil resistance mechanisms and standard bioassay protocols to provide a framework for assessing this compound's potential role in tick control strategies. The data presented herein on fipronil resistance serves as a critical baseline for inferring the likely cross-resistance profile of this compound.
Mechanism of Action: Phenylpyrazoles
Both this compound and fipronil are non-competitive antagonists of the GABA receptor. By binding to the chloride channel within the receptor complex, they block the influx of chloride ions into the neuron.[1] This inhibition of the inhibitory GABAergic signaling leads to hyperexcitability of the central nervous system, resulting in paralysis and death of the tick.[1]
Fipronil Resistance in Ticks
Resistance to fipronil in tick populations has been documented globally. The primary mechanisms of resistance include:
-
Target Site Insensitivity: Mutations in the gene encoding the GABA receptor subunit, often referred to as the Rdl (resistance to dieldrin) gene, can reduce the binding affinity of fipronil to its target. This is a common mechanism of resistance to phenylpyrazoles and other insecticides that target this receptor.
-
Metabolic Detoxification: Enhanced activity of detoxification enzymes, such as esterases and cytochrome P450 monooxygenases, can lead to the faster breakdown and excretion of fipronil, preventing it from reaching its target site in sufficient concentrations.
Given that this compound shares the same target site as fipronil, it is highly probable that tick populations with target-site resistance to fipronil will also exhibit cross-resistance to this compound. The potential for metabolic cross-resistance would depend on whether the same enzymatic pathways are responsible for the detoxification of both compounds.
Quantitative Data on Fipronil Resistance
The following tables summarize reported data on fipronil resistance in various tick populations, primarily determined by the Larval Packet Test (LPT) and Adult Immersion Test (AIT). The Resistance Factor (RF) or Resistance Ratio (RR) is calculated by dividing the lethal concentration (LC) of the field (resistant) strain by the LC of a susceptible reference strain.
Table 1: Fipronil Resistance in Rhipicephalus (Boophilus) microplus
| Country/Region | Bioassay Method | LC50 (µg/mL) - Resistant Strain | LC50 (µg/mL) - Susceptible Strain | Resistance Ratio (RR50) | Reference |
| Brazil (Rio Grande do Sul) | Larval Immersion Test (LIT) | 1.19 | 0.08 | 14.9 | [2] |
| Brazil (São Paulo) | Larval Immersion Test (LIT) | 0.20 - 0.55 | 0.08 | 2.5 - 6.9 | [2] |
| India | Larval Packet Test (LPT) | Not specified | Not specified | 1.56 - 10.9 | [3] |
| India | Adult Immersion Test (AIT) | Not specified | Not specified | 1.05 - 4.1 | [3] |
Table 2: Fipronil Resistance in Rhipicephalus sanguineus sensu stricto
| Country/Region | Bioassay Method | LC50 (ppm) - Resistant Strain | LC50 (ppm) - Susceptible Strain | Resistance Ratio (RR50) | Reference |
| Brazil | Larval Test | Not specified | Not specified | 2.56 - 13.83 | [4] |
| Thailand | Larval Test | Not specified | Not specified | 4.387 - 21.684 | [5] |
Experimental Protocols for Acaricide Resistance Bioassays
Standardized bioassays are crucial for determining the susceptibility of tick populations to acaricides and for monitoring the development of resistance. The following are detailed protocols for the Adult Immersion Test (AIT) and the Larval Packet Test (LPT), which can be adapted for testing this compound.
Adult Immersion Test (AIT)
The AIT is used to assess the efficacy of an acaricide against adult female ticks.
-
Tick Collection: Collect fully engorged adult female ticks from infested animals.
-
Preparation of Acaricide Solutions: Prepare a series of dilutions of the test compound (e.g., this compound) in an appropriate solvent (e.g., 25% acetone in water for fipronil)[6]. A control group with the solvent alone should be included.
-
Immersion: Place a set number of ticks (e.g., 15) into each dilution and the control solution for a specified period (e.g., 5 minutes).[6]
-
Incubation: After immersion, dry the ticks on absorbent paper and place them in individual containers. Incubate under controlled conditions (e.g., 28°C and 75-85% relative humidity) for oviposition.[6]
-
Data Collection: After a set period (e.g., 18-25 days), weigh the egg mass produced by each female.[6]
-
Analysis: Calculate the Index of Egg Laying and the percentage of inhibition of oviposition. Determine the lethal concentrations (LC50 and LC95) using probit analysis.
Larval Packet Test (LPT)
The LPT is a widely used method to determine acaricide resistance in tick larvae.
-
Larval Rearing: Allow eggs from field-collected adult female ticks to hatch in a controlled environment to obtain 14-21 day old larvae.
-
Preparation of Impregnated Papers: Impregnate filter papers with different concentrations of the test acaricide dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Packet Assembly: Fold the impregnated papers to create packets and seal two sides.
-
Larval Exposure: Introduce a specific number of larvae (e.g., 100) into each packet and seal the third side. Include control packets treated with solvent only.
-
Incubation: Incubate the packets under controlled conditions (e.g., 25-27°C and 80-85% relative humidity) for 24 hours.[5]
-
Mortality Assessment: After 24 hours, open the packets and count the number of live and dead larvae. Larvae that are unable to move are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 and LC95 values using probit analysis. The resistance factor is then calculated by comparing the LC50 of the field population to that of a known susceptible strain.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the shared mode of action between this compound and fipronil strongly indicates a high likelihood of cross-resistance in tick populations that have developed resistance to fipronil, particularly through target-site mutations. To definitively assess the efficacy of this compound against fipronil-resistant ticks, dedicated comparative studies are essential. Researchers are encouraged to utilize the standardized bioassay protocols outlined in this guide to generate robust, comparable data. Such studies are critical for the development of effective and sustainable tick control strategies in the face of growing acaricide resistance. Future research should also investigate the potential for metabolic cross-resistance between these two compounds.
References
- 1. fao.org [fao.org]
- 2. Diagnoses of fipronil resistance in Brazilian cattle ticks (Rhipicephalus (Boophilus) microplus) using in vitro larval bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergence of fipronil resistant <i>Rhipicephalus microplus</i> populations in Indian states - ProQuest [proquest.com]
- 4. entomologyjournals.com [entomologyjournals.com]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of Sisapronil residue detection method
An Inter-laboratory Comparison Guide to the Validated Detection Method for Sisapronil Residues
This guide provides a detailed overview of the validated analytical method for the detection of this compound residues in bovine tissues. The information is compiled from reports by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), offering researchers, scientists, and drug development professionals a comprehensive resource on the performance and protocol of this high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While true inter-laboratory validation data is not publicly available, this guide presents a thorough analysis of the single-laboratory validation data, with performance comparisons across different tissue matrices.
Performance Characteristics of the Analytical Method
The LC-MS/MS method for this compound residue detection has been validated in a single laboratory, demonstrating its suitability for quantifying this compound in various bovine edible tissues. The key performance parameters from the validation are summarized below.
Table 1: Accuracy of the this compound Residue Detection Method in Bovine Tissues
| Tissue Type | Intra-day Mean Accuracy (% Recovery) |
| Muscle | 84.9 - 105% |
| Liver | 98.0 - 109% |
| Kidney | 96.2 - 108% |
| Fat | 97.0 - 110% |
| Small Intestine | 104 - 107% |
Table 2: General Performance Parameters of the this compound Residue Detection Method
| Parameter | Specification |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Marker Residue | Parent this compound |
| Analytical Range | 5.00 - 1000 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg for all tissues |
| Selectivity | No significant interfering substances observed at the retention time of this compound.[1][2] |
| Stability of Spiking Solutions | Stable in acetonitrile/water (50:50, v/v) at approx. 1-8 °C for at least 104 days.[1] |
Experimental Protocol: LC-MS/MS Analysis of this compound
The following protocol details the validated method for the determination of this compound residues in bovine edible tissues[1][2][3].
1. Sample Preparation and Extraction
-
Weigh 1 g of tissue.
-
Extract the sample twice with 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water (CH3CN:H2O, v/v), using a tissue-to-solvent ratio of 1:7 (v/v).[1][2]
-
Agitate and centrifuge the mixture.
-
Transfer the supernatant to an HPLC vial for analysis. No further purification is performed.[1][2]
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: 5 μm C18, 100Å, 2 x 50 mm column with a 2 x 4 mm C18 guard column.[2]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.[2]
3. Quantification
-
An internal standard, this compound labeled at three positions (13C2-15N), is used.[1][2]
-
Standard curves are generated using simple linear regression with a 1/x weighting to cover the analytical range of 5 to 1000 µg/kg.[1][2]
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflow for the this compound residue detection method and the logical steps involved in a single-laboratory method validation process.
Caption: Experimental workflow for this compound residue detection.
Caption: Logical workflow for single-laboratory method validation.
References
Sisapronil and the Phenylpyrazole Class: A Comparative Guide to Efficacy Against Cattle Ticks
For Researchers, Scientists, and Drug Development Professionals
The cattle tick, Rhipicephalus microplus, poses a significant threat to the global cattle industry through direct parasitic effects and as a vector for debilitating diseases. The relentless development of resistance to conventional acaricides necessitates a continuous search for novel and effective control agents. Sisapronil, a member of the phenylpyrazole class of insecticides, has been developed as a long-acting injectable for controlling cattle ticks.[1] This guide provides a comprehensive comparison of the efficacy of the phenylpyrazole class, using the closely related compound fipronil as a proxy due to the limited public data on this compound, against various strains of cattle ticks.
Mechanism of Action: Phenylpyrazole Insecticides
This compound, like other phenylpyrazoles such as fipronil, exerts its acaricidal effect by acting as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of invertebrates.[1][2] By binding to these channels, it blocks the influx of chloride ions into neurons.[1] This inhibition prevents hyperpolarization of the neuronal membrane, leading to uncontrolled neuronal excitation, paralysis, and ultimately, the death of the tick.[1]
Caption: Figure 1. Phenylpyrazoles block GABA-gated chloride channels.
Comparative Efficacy Against Rhipicephalus microplus Strains
The development of resistance is a primary challenge in tick control.[2] Bioassays are crucial for determining the susceptibility of different tick populations to acaricides. Lethal Concentration (LC50), the concentration required to kill 50% of the test population, and Resistance Ratio (RR50), the ratio of the LC50 of a field strain to the LC50 of a susceptible reference strain, are key metrics.
While specific LC50 data for this compound against a range of tick strains is not widely available in published literature, extensive research on fipronil demonstrates its efficacy and the emergence of resistance. The following tables summarize in vitro efficacy data for fipronil against susceptible and resistant strains of R. microplus.
Table 1: In Vitro Efficacy of Fipronil against Susceptible R. microplus Strains
| Assay Type | Susceptible Strain | LC50 (ppm) | 95% Confidence Interval | Reference |
| Larval Packet Test (LPT) | Mozo | 2365.8 | - | [3] |
| Larval Immersion Test (LIT) | Mozo | 7.64 | - | [3] |
| Adult Immersion Test (AIT) | Mozo | 4.98 | - | [3] |
| Larval Immersion Test (LIT) | POA | 0.82 | 0.76 - 0.88 | [4] |
Table 2: In Vitro Efficacy and Resistance Ratios of Fipronil against Field Strains of R. microplus
| Strain / Location | Assay Type | LC50 (ppm) | Resistance Ratio (RR50) | Status | Reference |
| Quimilí (Argentina) | LPT | - | 6.84 | Resistant | [5] |
| Intiyaco (Argentina) | LPT | - | 3.39 | Resistant | [5] |
| Rio Grande do Sul (Brazil) | LIT | - | 14.9 | Resistant | [1][6] |
| São Paulo (Brazil) | LIT | - | 2.5 - 6.9 | Resistant | [1][6] |
| Mato Grosso do Sul (Brazil) | LIT | - | 2.6 | Resistant | [1][6] |
| MIG (Brazil) | LIT | 2.45 | 2.99 | Resistant | [4] |
| JUL (Brazil) | LIT | 3.52 | 4.29 | Resistant | [4] |
| Unknown Resistant Strain | AIT | 6.96 x 10⁵ | 202.4 | Resistant | [3] |
Note: ppm (parts per million) is equivalent to µg/mL. Data is compiled from multiple studies and methodologies may vary slightly.
The data clearly indicates that while fipronil is highly effective against susceptible tick strains, numerous field populations have developed resistance, with RR50 values ranging from moderate to very high.[1][3][4][5][6] This underscores the importance of resistance monitoring and integrated pest management strategies.
Experimental Protocols
Standardized bioassays are essential for evaluating acaricide efficacy and detecting resistance. The most common in vitro methods are the Larval Packet Test (LPT), Larval Immersion Test (LIT), and Adult Immersion Test (AIT).
Larval Packet Test (LPT) / Larval Immersion Test (LIT)
The LPT and LIT are widely used to determine the susceptibility of tick larvae to acaricides. The general workflow involves exposing a known number of larvae to serial dilutions of the test compound.
Methodology:
-
Larvae Collection: Engorged female ticks are collected from the field or a laboratory colony and incubated at approximately 27°C and >80% relative humidity to lay eggs. The resulting larvae are used for the assay 14-21 days after hatching.
-
Acaricide Dilution: A stock solution of the technical grade acaricide (e.g., fipronil) is prepared. Serial dilutions are made to create a range of test concentrations.
-
Exposure (LPT): Small packets are made from filter paper impregnated with a specific concentration of the acaricide solution. Approximately 100 larvae are placed inside each packet, which is then sealed.
-
Exposure (LIT): Approximately 100 larvae are submerged in the acaricide solution for a set period (e.g., 5-10 minutes), after which they are removed, dried, and transferred to a clean filter paper packet.[3][4]
-
Incubation: The packets are incubated under controlled conditions (e.g., 27°C, >80% RH) for 24 hours.
-
Mortality Assessment: After incubation, the number of live and dead larvae in each packet is counted. Larvae that are immobile are considered dead.
-
Data Analysis: Mortality data is subjected to probit analysis to calculate the LC50 and LC99 values. The Resistance Ratio (RR) is then calculated by dividing the LC50 of the field strain by the LC50 of a known susceptible strain.[4]
Caption: Figure 2. General Workflow for Larval Bioassays (LPT/LIT).
Adult Immersion Test (AIT)
The AIT assesses the effect of an acaricide on the mortality and reproductive capacity of adult female ticks.
Methodology:
-
Tick Collection: Fully engorged female ticks are collected from cattle.
-
Acaricide Preparation: A range of concentrations of the test acaricide is prepared.
-
Immersion: Groups of ticks (e.g., 10 ticks per group) are weighed and then immersed in the corresponding acaricide solution for a specified time (e.g., 2 minutes).[7] A control group is immersed in a diluent-only solution.
-
Incubation: After immersion, the ticks are dried and placed in individual containers or petri dishes and incubated under controlled conditions (e.g., 27°C, >80% RH) for several days to allow for oviposition (egg-laying).
-
Data Collection: Over a period of 7-14 days, several parameters are measured: adult mortality, weight of egg mass laid, and egg hatchability.
-
Efficacy Calculation: The Index of Fecundity (IFec) is calculated.[4] The overall efficacy or "percent control" is determined by comparing the reproductive performance of the treated groups to the control group.
Conclusion
This compound, as a member of the phenylpyrazole class, offers a valuable mode of action for cattle tick control, particularly in the face of resistance to other chemical classes. However, data from the closely related compound fipronil demonstrates that resistance to phenylpyrazoles can and does emerge in Rhipicephalus microplus populations. Continuous monitoring of tick populations using standardized bioassays like the LPT, LIT, and AIT is critical for detecting resistance early and implementing sustainable, integrated control strategies. For drug development professionals, these findings highlight the necessity of not only developing new molecules but also creating robust resistance management plans to preserve their efficacy.
References
- 1. Diagnoses of fipronil resistance in Brazilian cattle ticks (Rhipicephalus (Boophilus) microplus) using in vitro larval bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro tests to establish LC50 and discriminating concentrations for fipronil against Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) and their standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Comparative environmental persistence of Sisapronil and other phenylpyrazoles
A Review for Researchers and Drug Development Professionals
The environmental fate of phenylpyrazole insecticides is a critical consideration in their development and regulatory assessment. This guide provides a comparative overview of the environmental persistence of Sisapronil and the widely studied phenylpyrazole, Fipronil. While extensive data is available for Fipronil, information on the environmental persistence of this compound is notably scarce in publicly available literature. This guide, therefore, presents the available data for both compounds, highlighting the current knowledge gaps for this compound.
Quantitative Data Summary
Due to the limited availability of environmental persistence data for this compound, this section provides a comparison of its known biological persistence (pharmacokinetics) with the extensive environmental persistence data for Fipronil. This comparison, while not direct, offers insights into the potential for persistence.
Table 1: Comparative Persistence Data for this compound and Fipronil
| Parameter | This compound | Fipronil |
| Biological Half-Life (in vivo) | ||
| Plasma Elimination Half-Life (Cattle) | 19 - 23 days[1] | Not applicable for environmental comparison |
| Plasma Elimination Half-Life (Monkeys) | 12.4 days[1] | Not applicable for environmental comparison |
| Plasma Elimination Half-Life (Rats) | 13.1 days[1] | Not applicable for environmental comparison |
| Environmental Half-Life (DT50) | ||
| Soil | No data available | 30.10 - 37.63 days (sandy loam and clay loam)[2], up to 7 months depending on conditions[3] |
| Water | No data available | Varies significantly with conditions (e.g., photolysis) |
| Major Metabolites | Oxidized and glucuronic acid conjugated metabolites (in urine)[1] | Fipronil sulfone, Fipronil sulfide, Fipronil amide, Fipronil desulfinyl |
Environmental Degradation Pathways
Fipronil is known to degrade in the environment through several pathways, including oxidation, reduction, hydrolysis, and photolysis.[1][4] These processes lead to the formation of various metabolites, some of which are more persistent and/or toxic than the parent compound.[1][4] The primary degradation products of fipronil include fipronil sulfone, fipronil sulfide, fipronil amide, and fipronil desulfinyl.[1][4]
Information regarding the environmental degradation pathways of this compound is not currently available in the reviewed literature.
Experimental Protocols
Standardized experimental protocols are crucial for assessing the environmental persistence of chemical compounds. The following outlines a general methodology for key experiments, which would be applicable to the study of phenylpyrazoles like this compound and Fipronil.
Soil Degradation Study (Aerobic)
A common approach to determining the rate of aerobic degradation in soil involves the following steps:
-
Soil Collection and Preparation: Representative soil samples are collected from relevant geographical locations. The soil is typically sieved to ensure homogeneity. For studies focusing on abiotic degradation, the soil may be sterilized by autoclaving.[2]
-
Fortification: The test substance (e.g., this compound or Fipronil) is applied to the soil samples at known concentrations.[2]
-
Incubation: The treated soil samples are incubated under controlled laboratory conditions, typically at a constant temperature (e.g., 25 ± 2 °C) and moisture level.[2]
-
Sampling: Sub-samples of the soil are collected at various time intervals (e.g., 0, 1, 3, 7, 15, 30, 60, 90 days).[5]
-
Extraction and Analysis: The parent compound and its potential metabolites are extracted from the soil samples using appropriate solvents. The concentrations are then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[1]
-
Data Analysis: The dissipation of the compound over time is plotted, and the half-life (DT50) is calculated, often using first-order kinetics.[5]
Photodegradation Study in Water
Photodegradation is a key dissipation pathway for many pesticides in aquatic environments. A typical protocol includes:
-
Solution Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., aqueous solution, potentially with a co-solvent to aid solubility).
-
Light Exposure: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for abiotic hydrolysis.
-
Sampling: Aliquots of the solution are taken at different time points during the light exposure.
-
Analysis: The concentration of the parent compound and the formation of photoproducts are monitored using analytical methods like HPLC-UV/Vis or LC-MS/MS.
-
Quantum Yield and Half-Life Calculation: The data is used to determine the quantum yield of the photodegradation reaction and to estimate the environmental half-life under specific light conditions.
Visualizing Environmental Fate Assessment
The following diagram illustrates a generalized workflow for assessing the environmental persistence of a phenylpyrazole insecticide.
Caption: Workflow for assessing the environmental persistence of a phenylpyrazole insecticide.
Conclusion
While Fipronil has been extensively studied, revealing moderate to high persistence in the environment depending on conditions, there is a significant lack of data on the environmental fate of this compound. The high biological persistence of this compound observed in pharmacokinetic studies suggests that its environmental persistence warrants thorough investigation. Further research is essential to conduct a comprehensive environmental risk assessment for this compound and to understand its behavior and impact on various environmental compartments. This knowledge is crucial for the responsible development and use of this and other novel phenylpyrazole insecticides.
References
- 1. fao.org [fao.org]
- 2. Persistence of fipronil and its metabolites in sandy loam and clay loam soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Persistence of fipronil and its metabolites in soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Off-Target Effects of Sisapronil and Other Ectoparasiticides: A Guide for Researchers
A detailed examination of the available toxicological data reveals significant differences in the off-target effects of commonly used ectoparasiticides. While comprehensive data is available for fipronil and imidacloprid, and to a lesser extent for selamectin, a notable lack of publicly accessible information exists for the more recently introduced sisapronil. This guide provides a comparative analysis based on current knowledge, highlighting data gaps to inform future research and development in veterinary medicine.
This guide synthesizes available data on the off-target effects of four major ectoparasiticides: this compound, fipronil, imidacloprid, and selamectin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their environmental and non-target species impact.
Executive Summary of Comparative Off-Target Effects
The primary mechanism of action for both this compound and fipronil involves the blockade of GABA-gated chloride channels in insects, leading to neuronal hyperexcitability and death.[1] Imidacloprid, a neonicotinoid, targets the nicotinic acetylcholine receptors (nAChRs) of insects, causing paralysis and death. Selamectin, a macrocyclic lactone, acts on glutamate-gated chloride channels in invertebrates. The selectivity of these compounds for insect versus mammalian receptors is a key determinant of their off-target effects.
While fipronil and imidacloprid have been extensively studied and shown to have significant impacts on non-target organisms, particularly honeybees and aquatic invertebrates, quantitative data on the off-target effects of this compound are not publicly available. This represents a critical knowledge gap for a comprehensive environmental risk assessment of this newer phenylpyrazole insecticide.
Quantitative Analysis of Off-Target Toxicity
The following tables summarize the available quantitative data on the toxicity of fipronil, imidacloprid, and selamectin to various non-target organisms.
Table 1: Acute Toxicity to Aquatic Invertebrates
| Ectoparasiticide | Species | Endpoint | Value | Reference |
| Fipronil | Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | 0.19 mg/L | |
| Americamysis bahia (Mysid Shrimp) | 96h LC50 | 0.00014 mg/L | ||
| Imidacloprid | Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | 85 mg/L | |
| Chironomus riparius (Midge) | 48h EC50 (Immobilisation) | 0.0037 mg/L | ||
| Selamectin | Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | 0.000026 mg/L | [2] |
Table 2: Acute Toxicity to Honeybees (Apis mellifera)
| Ectoparasiticide | Exposure Route | Endpoint | Value (per bee) | Reference |
| Fipronil | Contact | 48h LD50 | 0.0059 µg | [3] |
| Oral | 48h LD50 | 0.00417 µg | [3] | |
| Imidacloprid | Contact | 48h LD50 | 0.024 µg | |
| Oral | 48h LD50 | 0.0037 µg | [3] | |
| Selamectin | - | - | Data not available |
Table 3: Receptor Selectivity (Insect vs. Mammal)
| Ectoparasiticide | Target Receptor | Insect Affinity | Mammalian Affinity | Selectivity Ratio (Insect:Mammal) | Reference |
| Fipronil | GABA-gated Chloride Channel | High | Low | ~100-fold | |
| Imidacloprid | Nicotinic Acetylcholine Receptor | High | Low | High (varies by receptor subtype) |
This compound: As a phenylpyrazole insecticide, this compound shares the same mechanism of action as fipronil, targeting GABA-gated chloride channels.[1] It is expected to exhibit selective toxicity for insects over mammals due to differences in the receptor binding sites. However, without specific quantitative data on its off-target toxicity, a direct comparison to other ectoparasiticides is not possible. The environmental risk assessment for this compound is not publicly available, and therefore, its impact on non-target organisms remains unquantified in the public domain.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by these ectoparasiticides.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Acute Immobilisation Test for Daphnia sp. (OECD 202)
This test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.
-
Exposure: Daphnids are exposed to the different concentrations of the test substance for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.
Acute Toxicity Test for Fish (OECD 203)
This protocol assesses the acute lethal toxicity of a substance to fish.
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Substance Preparation: A range of concentrations of the test substance are prepared in water. A control group is maintained in clean water.
-
Exposure: Fish are exposed to the test concentrations for a period of 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (median lethal concentration) at 96 hours is determined.
Honeybee (Apis mellifera) Acute Toxicity Tests (OECD 213 & 214)
These guidelines detail methods for assessing the acute contact and oral toxicity of pesticides to honeybees.
-
Acute Contact Toxicity (OECD 214): A specified dose of the test substance is applied directly to the thorax of the bees.
-
Acute Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing a known concentration of the test substance.
-
Observation: Mortality is recorded at specified intervals, typically up to 96 hours.
-
Endpoint: The LD50 (median lethal dose) in µg per bee is calculated.
The following diagram illustrates a generalized workflow for these ecotoxicological studies.
Conclusion and Future Directions
The available data clearly indicate that fipronil, imidacloprid, and selamectin pose significant risks to non-target organisms, particularly invertebrates. The high toxicity of these compounds to beneficial insects like honeybees and essential aquatic organisms underscores the need for careful consideration in their use and for the development of more selective alternatives.
The most significant finding of this comparative review is the striking absence of publicly available ecotoxicological data for this compound. As a member of the phenylpyrazole class, it is plausible that this compound exhibits a similar off-target toxicity profile to fipronil. However, without empirical data, this remains an assumption. For a comprehensive understanding of the environmental impact of this compound and to ensure its responsible use, it is imperative that ecotoxicological studies on a range of non-target organisms are conducted and made publicly accessible. This will allow for a more complete and evidence-based comparison with other ectoparasiticides, ultimately contributing to the development of safer and more environmentally sustainable veterinary medicines.
References
Safety Operating Guide
Proper Disposal of Sisapronil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Sisapronil is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures compliance with regulatory standards. This guide provides essential information and step-by-step procedures for the safe disposal of this compound.
Key Chemical and Physical Properties
A summary of this compound's relevant quantitative data is presented below. This information is crucial for understanding its behavior and potential environmental impact, thereby informing appropriate disposal methods.
| Property | Value |
| Molecular Formula | C15H6Cl2F8N4 |
| Molecular Weight | 465.1 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 185-186°C |
Experimental Protocols for Disposal
The following procedures are based on general best practices for the disposal of veterinary pharmaceuticals and phenylpyrazole-based compounds in a laboratory setting. It is imperative to consult your institution's specific safety guidelines and local regulations, as they may vary.
Personal Protective Equipment (PPE) Requirement: Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Disposal of Small Quantities of this compound Waste (e.g., residual amounts in containers, contaminated materials):
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical waste.
-
Inactivation (if applicable and approved): For trace amounts, chemical deactivation may be an option. However, this should only be performed by trained personnel following a validated and approved institutional protocol.
-
Collection:
-
Place solid this compound waste and contaminated materials (e.g., gloves, weigh boats, paper towels) into a clearly labeled, leak-proof hazardous waste container.
-
For liquid solutions containing this compound, collect them in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream.
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Large Quantities of this compound or Expired Product:
-
Do Not Dispose in Trash or Drain: Under no circumstances should significant quantities of this compound be disposed of in the regular trash or poured down the drain. This can lead to environmental contamination.
-
Professional Disposal: The primary and recommended method for the disposal of bulk quantities of this compound is through a licensed and certified hazardous waste disposal company.
-
Packaging for Transport:
-
Ensure the this compound is in its original or a securely sealed and compatible container.
-
The container must be clearly labeled with the chemical name and any associated hazards.
-
-
Documentation: Maintain a detailed record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.
Decontamination of Empty Containers:
-
Triple Rinsing:
-
Rinse the empty this compound container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate as hazardous waste in the appropriate liquid waste container.
-
-
Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, confirm this with your institution's EHS guidelines. Deface the label to prevent reuse.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Handling of Sisapronil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Sisapronil, a phenylpyrazole-based ectoparasiticide, stringent adherence to safety protocols is paramount to ensure personal and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the known hazards of the phenylpyrazole chemical class and general best practices for handling ectoparasiticides.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound or related compounds, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE and safety measures.
| Area of Protection | Personal Protective Equipment (PPE) | Safety and Handling Procedures |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Ensure eyewash stations are readily accessible. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Avoid exposed skin. Wash hands thoroughly with soap and water after handling. Contaminated clothing should be removed and laundered separately before reuse. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when ventilation is inadequate or when handling powders. | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. |
| General Hygiene | Do not eat, drink, or smoke in laboratory areas. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Characterization: All waste contaminated with this compound should be treated as hazardous waste.
-
Containerization: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Route: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
This guide is intended to provide foundational safety information. It is imperative for all personnel to be trained on specific laboratory standard operating procedures and to have access to and be familiar with the complete safety data for any chemical they handle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
